1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNQGLQRPWGSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727207 | |
| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394203-55-5 | |
| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Introduction: The Significance of Trifluoromethylated Alcohols in Modern Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to profoundly alter the physicochemical and biological properties of a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a key building block in this arena, possessing both the influential trifluoromethyl alcohol moiety and a synthetically versatile brominated aromatic ring. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles and detailed experimental protocols for its preparation.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve either the construction of the trifluoromethyl carbinol unit on a pre-existing 2-bromophenyl scaffold or the reduction of a corresponding trifluoromethyl ketone. This guide will focus on two primary, field-proven methodologies:
-
Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde: A direct and efficient approach that forms the C-CF3 bond through the addition of a trifluoromethyl anion equivalent to the aldehyde.
-
Reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: A reliable method that utilizes a commercially available or readily synthesized ketone precursor.
The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Methodology 1: Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde
This approach leverages the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), for the nucleophilic addition of a trifluoromethyl group to 2-bromobenzaldehyde. The reaction is typically initiated by a catalytic amount of a fluoride source, which activates the TMSCF3.
Causality Behind Experimental Choices:
-
The Ruppert-Prakash Reagent (TMSCF3): This reagent is favored due to its stability, commercial availability, and ease of handling compared to gaseous trifluoromethyl sources.
-
Fluoride Ion Catalyst (e.g., TBAF): A nucleophilic catalyst is essential to activate the TMSCF3. The fluoride ion attacks the silicon atom, forming a hypervalent silicate intermediate that readily releases the trifluoromethyl anion (CF3-).
-
Anhydrous Conditions: The trifluoromethyl anion is a strong base and will be quenched by protic solvents like water or alcohols. Therefore, the reaction must be conducted under strictly anhydrous conditions to ensure high yields.
-
Aprotic Solvent (e.g., THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the reagents and intermediates.
Visualizing the Mechanism:
Caption: Mechanism of Nucleophilic Trifluoromethylation.
Detailed Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq) via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
| Reagent/Solvent | Molar Eq. | Purpose |
| 2-Bromobenzaldehyde | 1.0 | Starting material |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | 1.5 | Trifluoromethyl source |
| Tetrabutylammonium fluoride (TBAF) | 0.1 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Quenching and deprotection |
| Ethyl Acetate | - | Extraction solvent |
| Saturated Sodium Bicarbonate | - | Neutralizing wash |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate | - | Drying agent |
Methodology 2: Reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
This method involves the reduction of the commercially available ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone, to the desired secondary alcohol. This is a straightforward and often high-yielding transformation.[1][2][3]
Causality Behind Experimental Choices:
-
Reducing Agent (e.g., Sodium Borohydride): Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH) for safety and ease of handling, especially when other functional groups that could be reduced are absent.
-
Protic Solvent (e.g., Methanol or Ethanol): Protic solvents are required for the borohydride reduction to protonate the intermediate alkoxide. Methanol and ethanol are common choices.
Visualizing the Workflow:
Caption: Workflow for Ketone Reduction.
Detailed Experimental Protocol:
-
Preparation: To a round-bottom flask, add 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) and dissolve it in methanol (approx. 0.2 M).[1][2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add water to quench the excess NaBH4. Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Eq. | Purpose |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | 1.0 | Starting material |
| Sodium Borohydride (NaBH4) | 1.1 | Reducing agent |
| Methanol | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Quenching and neutralization |
| Ethyl Acetate | - | Extraction solvent |
| Water | - | Quenching and washing |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate | - | Drying agent |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C8H6BrF3O[4] |
| Molecular Weight | 255.04 g/mol [4] |
| Appearance | Expected to be a solid or oil |
| CAS Number | 394203-55-5[4] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the benzylic proton (CH-OH) due to coupling with the three fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region. A broad singlet for the hydroxyl proton will also be present.
-
¹³C NMR: The carbon NMR spectrum will show a quartet for the carbon bearing the trifluoromethyl group (C-CF3) due to C-F coupling. The benzylic carbon (CH-OH) will also likely appear as a quartet. The aromatic carbons will have distinct signals in the downfield region.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[5]
Conclusion and Future Perspectives
The synthesis of this compound is readily achievable through either the nucleophilic trifluoromethylation of 2-bromobenzaldehyde or the reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethanone. Both methods are robust and scalable, providing access to this important fluorinated building block. The choice of synthetic route will be guided by factors such as starting material availability and cost. The presence of the bromine atom in the final product opens up a vast array of possibilities for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of complex molecules for applications in drug discovery and materials science.
References
- 1. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. 394203-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-bromophenyl)-2,2,2-trifluoroethanol. As a fluorinated aromatic alcohol, this compound holds significant interest for medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl and ortho-bromo substituents. This document will delve into the theoretical and practical aspects of this molecule, offering insights into its synthesis, characterization, and potential utility in drug discovery and development. While experimental data for this specific regioisomer is limited in publicly available literature, this guide synthesizes information from its precursor, related isomers, and the parent 2,2,2-trifluoroethanol (TFE) moiety to provide a robust and scientifically grounded resource.
Introduction: The Significance of Fluorinated Alcohols in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl group (-CF3), in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When this group is part of a trifluoroethanol moiety attached to an aromatic ring, it introduces a unique combination of steric bulk, strong electron-withdrawing effects, and the capacity for hydrogen bonding.
This compound is a chiral alcohol that combines these features with an ortho-brominated phenyl ring. The bromine atom serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions, making it an attractive building block for creating libraries of complex molecules. The "ortho" substitution pattern is of particular interest as it can induce specific conformational preferences that may be advantageous for binding to protein targets.
This guide will explore the nuances of this specific molecule, providing a foundational understanding for researchers looking to incorporate it into their synthetic and drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported, we can infer its properties from its chemical structure, data on its isomers, and its precursor. A PubChemLite entry provides key structural identifiers and predicted mass spectrometry data for the target molecule.[1]
Table 1: Key Identifiers and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrF3O | PubChemLite[1] |
| Molecular Weight | 255.03 g/mol | PubChemLite[1] |
| InChIKey | AHNQGLQRPWGSLD-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | C1=CC=C(C(=C1)C(C(F)(F)(F)O)Br | PubChemLite[1] |
| Predicted XlogP | 2.9 | PubChemLite[1] |
Comparative Data of Isomers and Precursor:
To provide a more complete picture, the known properties of the precursor ketone and the 3- and 4-bromo isomers are presented below. It is important to note that the position of the bromine atom can influence properties such as melting and boiling points due to differences in crystal packing and intermolecular interactions.
Table 2: Properties of Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone (Precursor) | 244229-34-3[2][3] | 253.02[2][3] | N/A (liquid at RT) | 230.0±40.0 (Predicted)[4] |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | 446-63-9[1] | 255.03[1] | N/A | N/A |
| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 80418-13-9 | 255.03 | 54-56 | 282.8±40.0 (Predicted) |
Spectroscopic Characterization (Predicted and Inferred):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The aromatic region will likely display complex splitting patterns due to the ortho-substitution. The methine proton will appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon, which will appear as a quartet due to one-bond C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and strong C-F stretching bands typically observed between 1000 and 1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragments. Predicted collision cross-section values for various adducts are available.[1]
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone. This precursor is commercially available.[2][3]
Synthesis Workflow
The synthesis can be approached in two main ways: a standard reduction to yield the racemic alcohol or an asymmetric reduction to produce a specific enantiomer.
Caption: General synthetic routes to this compound.
Experimental Protocol: Racemic Synthesis
This protocol describes a standard, reliable method for the synthesis of racemic this compound.
Materials:
-
1-(2-Bromophenyl)-2,2,2-trifluoroethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Considerations for Asymmetric Synthesis
For applications in drug discovery, obtaining enantiomerically pure forms of the alcohol is often crucial. This can be achieved through asymmetric reduction of the precursor ketone. Several methods are available, including:
-
Enzymatic Reduction: Using alcohol dehydrogenases (ADHs) with a suitable cofactor regeneration system.
-
Chiral Catalysts: Employing chiral metal catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or organocatalysts (e.g., Corey-Bakshi-Shibata (CBS) catalysts) with a stoichiometric reducing agent like borane.
The choice of method will depend on the desired enantiomer, scale, and available resources.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry.
Role of the Trifluoroethanol Moiety
The trifluoroethanol group imparts several beneficial properties:
-
Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Lipophilicity: The -CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Binding Interactions: The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.
Synthetic Utility of the Ortho-Bromo Substituent
The bromine atom at the ortho position is a key feature for synthetic diversification. It can readily participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.
Caption: Synthetic diversification of this compound.
This synthetic versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in lead optimization.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be taken based on the properties of its precursor and related compounds. The precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethanone, is classified as an irritant.[2][3] The 4-bromo isomer is harmful if swallowed and causes skin and eye irritation.[5] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet under-characterized, chemical entity with significant potential as a building block in drug discovery and materials science. Its unique combination of a trifluoroethanol moiety and a synthetically versatile ortho-bromo substituent makes it an attractive starting point for the development of novel compounds with tailored properties. While further experimental characterization is needed to fully elucidate its physicochemical properties, the synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the utility of this fascinating molecule.
References
- 1. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Introduction
1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a fluorinated alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, while the ortho-bromophenyl moiety provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influential trifluoromethyl group.
Guiding Principles: Causality in Chemical Shifts and Couplings
The electronic environment of each nucleus dictates its resonance frequency (chemical shift). In our target molecule, two key substituents dominate these environments:
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety exerts a strong deshielding effect on adjacent nuclei. This causes the benzylic proton (-CH) and its attached carbon to resonate at a lower field (higher ppm) than in non-fluorinated analogs. Furthermore, the fluorine nuclei (¹⁹F) couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment.
-
Bromine (-Br) Atom: The bromine atom on the aromatic ring also influences the electronic distribution through inductive withdrawal and resonance effects, altering the chemical shifts of the aromatic protons and carbons. Its primary diagnostic value, however, is in mass spectrometry due to its isotopic signature.
Spin-spin coupling, a through-bond interaction between magnetically active nuclei, provides connectivity information. We anticipate observing ³J (three-bond) couplings between adjacent aromatic protons, and a crucial ³J coupling between the benzylic proton and the fluorine atoms of the -CF₃ group.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire data with a 30-degree pulse width and a relaxation delay of 1-2 seconds. A total of 16 scans is typically sufficient.
-
¹³C NMR: Acquire data using proton decoupling (e.g., WALTZ-16). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 512 or 1024) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
¹⁹F NMR: Acquire data with proton decoupling. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so fewer scans (e.g., 16-32) are typically required. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted Spectroscopic Data & Interpretation
The following tables summarize the predicted NMR data for this compound. These predictions are based on established substituent effects and data from analogous compounds such as 1-(4-bromophenyl)-2,2,2-trifluoroethanol and 1-(2-bromophenyl)ethanol.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 7.7 - 7.2 | m | - | 4H | Ar-H |
| ~ 5.4 - 5.5 | q | ³JH-F ≈ 6-7 Hz | 1H | H C-CF₃ |
| ~ 2.5 - 3.5 | br s | - | 1H | OH |
¹H NMR Interpretation:
-
Aromatic Region (δ 7.2-7.7): The four protons on the bromophenyl ring are expected to produce a complex multiplet ('m') due to their distinct chemical environments and mutual coupling.
-
Benzylic Methine (δ 5.4-5.5): The proton attached to the chiral center is significantly deshielded by both the aromatic ring and the adjacent -CF₃ group. It is expected to appear as a quartet ('q') due to coupling to the three equivalent fluorine atoms (n+1 rule does not strictly apply, but a quartet is the common pattern).
-
Hydroxyl Proton (δ 2.5-3.5): The chemical shift of the -OH proton is variable and depends on concentration and temperature. It typically appears as a broad singlet ('br s') and may exchange with trace D₂O.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 136-138 | s | - | C -Br | | ~ 133-128 | d | - | Ar-C H | | ~ 123.5 | q | ¹JC-F ≈ 280-285 Hz | C F₃ | | ~ 122-123 | s | - | Ar-C -CH | | ~ 72-74 | q | ²JC-F ≈ 30-35 Hz | C H-OH |
¹³C NMR Interpretation:
-
Aromatic Carbons (δ 122-138): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C -Br) will be downfield, while the carbon attached to the trifluoroethyl group (C -CH) will also be clearly identifiable.
-
Trifluoromethyl Carbon (δ ~123.5): This carbon will appear as a strong quartet ('q') due to the large one-bond coupling (¹JC-F) to the three fluorine atoms.
-
Benzylic Carbon (δ ~72-74): This carbon, attached to the hydroxyl group, will also be split into a quartet ('q') due to the two-bond coupling (²JC-F) to the fluorine atoms. This coupling is a key diagnostic feature.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| ~ -75 to -78 | d | ³JF-H ≈ 6-7 Hz | -CF ₃ |
¹⁹F NMR Interpretation:
-
The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single signal.[3][4] This signal will be split into a doublet ('d') due to the three-bond coupling to the single benzylic proton. The chemical shift is typically found in the range of -75 to -78 ppm relative to CFCl₃ for this type of structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
Guiding Principles: Molecular Vibrations
The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequency of absorption is characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. For this compound, we expect to see characteristic bands for the O-H, C-H, C-O, C=C (aromatic), C-Br, and especially the C-F bonds. The C-F stretching vibrations are typically very strong and occur in a region of the spectrum that is often clear of other signals, making them highly diagnostic.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Predicted Spectroscopic Data & Interpretation
The following table outlines the principal IR absorption bands expected for this compound, based on data from analogous structures.[6][7]
Table 4: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Weak | C-H Stretch | Aliphatic (Methine) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl Group |
| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |
| ~ 750 | Strong | C-H Bend | ortho-disubstituted Aromatic |
| 700 - 500 | Medium | C-Br Stretch | Aryl Bromide |
IR Interpretation:
-
The most prominent feature will be a broad, strong band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.
-
A series of very strong, sharp absorptions between 1300 and 1100 cm⁻¹ will be the unmistakable signature of the C-F stretching modes of the -CF₃ group.
-
A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing confirmation of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Guiding Principles: Ionization and Fragmentation
In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This ion, along with its isotopic variants, provides the molecular weight. The most critical isotopic feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for the molecular ion peak (M⁺•) and any bromine-containing fragment ions, where the M and M+2 peaks have roughly a 1:1 intensity ratio.
The molecular ion is often unstable and undergoes fragmentation to form smaller, more stable ions. The observed fragmentation pattern is a fingerprint that helps to confirm the molecular structure.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like the target molecule.
Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically a quadrupole analyzer, operating in EI mode (70 eV).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to ensure rapid volatilization (~250 °C).
-
Chromatographic Separation: Use a capillary column (e.g., a 30 m DB-5ms) to separate the analyte from any impurities. A typical temperature program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by EI. The resulting ions are separated by the mass analyzer and detected.
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
Predicted Spectroscopic Data & Interpretation
Analysis of the mass spectra of the precursor ketone and the 4-bromo isomer provides a strong basis for predicting the fragmentation of the target alcohol.[1][8]
Table 5: Predicted Key Ions in the EI Mass Spectrum
| m/z | Relative Intensity | Identity | Interpretation |
|---|---|---|---|
| 254 / 256 | Low | [M]⁺• | Molecular Ion: The 1:1 ratio confirms the presence of one bromine atom. |
| 185 / 187 | High | [M - CF₃]⁺ | Base Peak: Loss of the trifluoromethyl radical, forming a stable benzylic cation. The 1:1 ratio indicates the fragment retains the bromine atom. |
| 175 | Medium | [M - Br]⁺ | Loss of the bromine radical. This fragment will not have an M+2 peak. |
| 155 / 157 | Medium | [C₇H₄Br]⁺ | Loss of formaldehyde (H₂CO) from the [M - CF₃]⁺ ion, likely forming a bromotropylium ion. |
MS Interpretation:
-
The molecular ion peak at m/z 254/256 will likely be of low intensity due to the fragile nature of the benzylic alcohol. Its observation is key to confirming the molecular weight.
-
The most intense peak in the spectrum (the base peak) is predicted to be at m/z 185/187 . This corresponds to the loss of the trifluoromethyl radical (•CF₃, mass 69), a very common and favorable fragmentation pathway for such compounds, leading to the formation of a resonance-stabilized 2-bromobenzyl alcohol cation.
-
The observation of a significant peak at m/z 175 (lacking an M+2 partner) would confirm the alternative fragmentation pathway involving the loss of a bromine radical.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. The combination of multinuclear NMR, IR, and MS provides a self-validating system for confirming the identity and structure of this important fluorinated building block. The key diagnostic features to look for are: the characteristic quartet for the benzylic proton in ¹H NMR coupled to a doublet in the ¹⁹F NMR, the strong C-F stretching bands in the IR spectrum, and the prominent bromine isotope pattern in the mass spectrum, particularly for the molecular ion and the [M-CF₃]⁺ fragment. This detailed guide should empower researchers to confidently identify and characterize this molecule in their synthetic endeavors.
References
- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 7. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (CAS Number: 394203-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a trifluoromethyl group and a bromo-substituted phenyl ring imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of the properties, synthesis, potential applications, and suppliers of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related 4-bromo isomer, specific experimentally determined values for the 2-bromo isomer are limited.
| Property | Value | Source |
| CAS Number | 394203-55-5 | [5] |
| Molecular Formula | C₈H₆BrF₃O | [6] |
| Molecular Weight | 255.03 g/mol | [6] |
| IUPAC Name | This compound | |
| Appearance | Yellow powder (for the related (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol) | [6] |
| Purity | ≥98% (typical) | [6] |
Synthesis and Mechanism
The primary route for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (also known as 2'-Bromo-2,2,2-trifluoroacetophenone).[7]
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one
This protocol is based on a general procedure for the reduction of a similar α-haloketone and may require optimization for this specific substrate.[7]
Materials:
-
1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Mechanism of Action and Applications in Drug Discovery
The trifluoromethyl group in this compound plays a pivotal role in its utility in drug design.[1][2][3] The high electronegativity of the fluorine atoms creates a strong dipole moment, influencing the molecule's electronic properties and its ability to participate in hydrogen bonding.
Key Advantages of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Enhanced Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets, such as enzymes and receptors.[3]
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation.
The 2-bromo-substitution on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
While specific therapeutic applications for this compound are not yet established, its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a building block for the development of new drugs targeting a range of diseases.
Safety and Handling
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Suppliers
This compound and its precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one, are available from various chemical suppliers.
Suppliers for this compound (CAS 394203-55-5):
-
Fluorochem[5]
Suppliers for 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 244229-34-3):
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and a reactive bromophenyl moiety provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, its availability from commercial suppliers makes it an accessible and attractive starting material for innovative drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. nbinno.com [nbinno.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 10. 2′-Bromo-2,2,2-trifluoroacetophenone (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Architect's Guide to Asymmetry: A Deep Dive into the Synthesis of Chiral Trifluoromethyl Alcohols
Foreword: The Trifluoromethyl Group - A Game-Changer in Molecular Design
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced efficacy, better bioavailability, and improved metabolic profiles.[1][2][3] Chiral alcohols containing a trifluoromethyl group are particularly valuable building blocks, serving as key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth exploration of the primary asymmetric strategies for accessing these crucial chiral synthons, offering insights into the underlying principles and practical applications of each methodology.
I. The Convergent Power of Reduction: Asymmetric Synthesis from Trifluoromethyl Ketones
One of the most direct and widely employed strategies for the synthesis of chiral trifluoromethyl alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for reduction, but can also present challenges in achieving high enantioselectivity.
A. Catalytic Asymmetric (Transfer) Hydrogenation
Catalytic hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for this transformation. Ruthenium and iridium-based catalysts featuring chiral ligands have demonstrated remarkable success.
For instance, iridium complexes with f-amphol and f-ampha ligands have been shown to be highly effective for the asymmetric hydrogenation of a wide range of trifluoromethyl ketones, affording the corresponding chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee).[4] This method has proven practical in the synthesis of key intermediates for drugs like Odanacatib and LX-1031.[4]
Workflow for Catalytic Asymmetric Hydrogenation
Caption: Workflow of catalytic asymmetric hydrogenation.
B. Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction, utilizing chiral oxazaborolidine catalysts, is a powerful tool for the enantioselective reduction of ketones. While highly reactive trifluoromethyl ketones can sometimes lead to lower enantioselectivity due to a competing non-catalytic reduction pathway, optimized conditions and specific catalysts can provide excellent results.[5] In-situ generation of the oxazaborolidine catalyst from chiral lactam alcohols and borane has been shown to be a practical and reliable method for the reduction of various trifluoromethyl ketones, yielding chiral alcohols with good to high enantiomeric excesses.[5]
C. Stoichiometric Chiral Reducing Agents
While catalytic methods are often preferred, stoichiometric chiral reagents can offer high enantioselectivity and predictability. Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesiums and chiral secondary amines, have been successfully employed for the reduction of trifluoromethyl ketones.[6] These reagents operate via a Meerwein-Ponndorf-Verley (MPV)-type mechanism, where a β-hydride is transferred to the ketone, affording the desired alcohols with excellent enantioselectivities (up to 98:2 er) and high yields.[6] Similarly, chiral alkoxy-aluminium and -magnesium halides derived from natural products like borneol and menthol have shown high stereoselectivity in the reduction of phenyl trifluoromethyl ketone.[7]
II. Building from the Ground Up: Enantioselective Trifluoromethylation of Carbonyls
An alternative to the reduction of pre-formed trifluoromethyl ketones is the direct enantioselective addition of a trifluoromethyl group to a prochiral aldehyde or ketone. This can be achieved through nucleophilic, electrophilic, or radical pathways.
A. Nucleophilic Trifluoromethylation
The development of stable and reliable sources of the trifluoromethyl anion (CF₃⁻) has been a significant area of research. The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[8] In the presence of a nucleophilic activator, such as a fluoride source, TMSCF₃ delivers a trifluoromethyl group to carbonyl compounds.[8]
For asymmetric synthesis, a chiral Lewis base or a chiral counter-ion can be employed to control the stereochemical outcome. The development of new nucleophilic trifluoromethylating agents derived from fluoroform, an environmentally benign starting material, offers a more sustainable alternative to traditional methods that rely on CF₃Br.[9][10] These reagents, such as 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, have been shown to react with nonenolizable carbonyl compounds to provide α-trifluoromethyl alcohols in excellent yields.[9][10]
General Mechanism of Nucleophilic Trifluoromethylation
Caption: Mechanism of nucleophilic trifluoromethylation.
B. Electrophilic and Radical Trifluoromethylation
The advent of stable, "shelf-stable" electrophilic trifluoromethylating reagents has opened new avenues for the synthesis of trifluoromethylated compounds.[11] Reagents developed by Yagupolskii, Umemoto, Togni, and Shibata are now commercially available and have been widely used.[11][12]
In the context of synthesizing chiral trifluoromethyl alcohols, these reagents are typically used to trifluoromethylate enolates or enolate equivalents. The resulting α-trifluoromethyl carbonyl compound can then be reduced, often diastereoselectively, to the desired alcohol.
A powerful strategy that combines multiple catalytic cycles is the photoredox-mediated organocatalytic α-trifluoromethylation of aldehydes.[1][13][14] This dual catalytic system utilizes a chiral imidazolidinone catalyst to form a chiral enamine from the starting aldehyde, and a photoredox catalyst (e.g., an iridium complex) to generate a trifluoromethyl radical from a suitable precursor. The radical then adds to the enamine, and subsequent hydrolysis and reduction yield the enantioenriched trifluoromethyl alcohol.[1][13]
III. The Biocatalytic Advantage: Enzymatic and Bio-Inspired Approaches
Nature's catalysts, enzymes, offer unparalleled selectivity under mild conditions.[15] Ketoreductases (KREDs) have emerged as powerful tools for the asymmetric reduction of trifluoromethyl ketones, often providing access to either enantiomer of the desired alcohol with high enantiomeric excess by selecting the appropriate enzyme.[16][17] The cofactor for these reductions, typically NADPH or NADH, can be regenerated in situ using a sacrificial substrate like glucose or isopropanol, making the process highly efficient.[16]
Beyond reductions, directed evolution has been used to engineer enzymes for novel transformations. For example, a biocatalytic platform has been developed for the synthesis of chiral α-trifluoromethylated organoborons via an enantioselective carbene B-H bond insertion.[18][19] These organoboron compounds are versatile intermediates that can be converted to a variety of chiral trifluoromethyl-containing molecules, including the target alcohols.
IV. Experimental Protocols: A Practical Guide
A. Representative Protocol for Asymmetric Reduction using a Chiral Organomagnesium Amide (COMA)
This protocol is adapted from the work of Wu, J. et al. (2007) Org. Lett. 9 (26), 5449–5452.[6]
-
Preparation of the COMA Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78 °C. To this solution, add the dialkylmagnesium reagent (1.0 equivalent) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the COMA reagent.
-
Reduction of the Trifluoromethyl Ketone: To the freshly prepared COMA reagent at -78 °C, add a solution of the aryl trifluoromethyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral trifluoromethyl alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[20]
B. Data Summary: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Asymmetric Hydrogenation | Iridium/f-amphol | 2,2,2-Trifluoroacetophenone | >99 | 99% ee | [4] |
| CBS Reduction | In situ generated oxazaborolidine | Biphenyl trifluoromethyl ketone | 90 | 86% ee | [5] |
| COMA Reduction | (R)-N-(1-phenylethyl)aniline derived COMA | 2,2,2-Trifluoroacetophenone | >95 | 98:2 er | [6] |
| Alkoxy-Aluminium Halide | (-)-Menthyloxyaluminium dichloride | Phenyl trifluoromethyl ketone | - | 77% ee | [7] |
V. Future Perspectives
The asymmetric synthesis of chiral trifluoromethyl alcohols is a mature yet continually evolving field. Future research will likely focus on the development of more sustainable and cost-effective methods, such as those utilizing earth-abundant metal catalysts or novel biocatalytic systems. The discovery of new trifluoromethylating reagents with enhanced reactivity and selectivity will also continue to drive innovation. Furthermore, the application of continuous flow technologies for these transformations holds the promise of improved safety, scalability, and efficiency. As our understanding of asymmetric catalysis deepens, the ability to synthesize these valuable chiral building blocks with ever-increasing precision will undoubtedly accelerate the discovery of new medicines and advanced materials.
References
- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Preparation of 2-Bromo-α-(Trifluoromethyl)benzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-α-(trifluoromethyl)benzyl alcohol, a key fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of bromo, trifluoromethyl, and hydroxyl moieties makes this compound a versatile intermediate for introducing these critical functionalities into complex target molecules.[1][2] This document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely adopted nucleophilic trifluoromethylation of 2-bromobenzaldehyde using the Ruppert-Prakash reagent. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the necessary characterization and safety protocols essential for successful and reproducible synthesis.
Introduction: The Strategic Value of a Fluorinated Intermediate
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a highly sought-after substituent. 2-Bromo-α-(trifluoromethyl)benzyl alcohol emerges as a high-value intermediate by combining the electronic and steric properties of the -CF₃ group with a reactive hydroxyl function and a bromine atom that serves as a synthetic handle for subsequent cross-coupling reactions. This unique combination allows for multi-directional elaboration, making it a critical precursor in the synthesis of novel therapeutic agents and advanced materials.
Synthetic Strategy: Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde
The most direct and efficient pathway to 2-bromo-α-(trifluoromethyl)benzyl alcohol involves the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl carbon of 2-bromobenzaldehyde. While various trifluoromethylating agents exist, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, stands out for its reliability, commercial availability, and operational simplicity.[3]
The Reaction Mechanism: Activation and Nucleophilic Attack
The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to initiate the reaction.[4] The mechanism proceeds through a well-established anionic chain reaction:
-
Initiation: The fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate. This hypervalent species is unstable and releases the highly nucleophilic trifluoromethyl anion ([CF₃]⁻).[3]
-
Nucleophilic Addition: The generated [CF₃]⁻ anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a trifluoromethylated alkoxide intermediate.
-
Propagation & Silyl Ether Formation: The alkoxide intermediate is then trapped by another molecule of TMSCF₃. This step serves two purposes: it forms a stable trimethylsilyl (TMS) ether and regenerates the trifluoromethyl anion, which propagates the chain reaction.
-
Hydrolysis: Upon completion of the reaction, a mild acidic workup cleaves the TMS ether, yielding the final product, 2-bromo-α-(trifluoromethyl)benzyl alcohol.[4]
The following diagram illustrates the catalytic cycle of this transformation.
Caption: Mechanism of nucleophilic trifluoromethylation.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the anionic intermediates.
Materials and Reagents
| Reagent/Material | Molecular Weight | Equivalents | Notes |
| 2-Bromobenzaldehyde | 185.02 g/mol | 1.0 | --- |
| Ruppert-Prakash Reagent (TMSCF₃) | 142.20 g/mol | 1.5 | Flammable, moisture-sensitive.[4] |
| Tetrabutylammonium Fluoride (TBAF) | 261.47 g/mol | 0.1 | 1M solution in THF. |
| Anhydrous Tetrahydrofuran (THF) | --- | --- | Solvent. |
| Saturated Aqueous NH₄Cl | --- | --- | Quenching solution. |
| Ethyl Acetate | --- | --- | Extraction solvent. |
| Brine | --- | --- | Washing solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent. |
| Silica Gel | --- | --- | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow the flask to cool to room temperature under a steady stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-bromobenzaldehyde (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.5 M concentration). Add the Ruppert-Prakash reagent (1.5 eq.) via syringe.
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the TBAF solution (1M in THF, 0.1 eq.) dropwise over 5 minutes. A color change may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-bromo-α-(trifluoromethyl)benzyl alcohol as a pure compound.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for synthesis and purification.
Characterization and Purity Assessment
Self-validation of the protocol is achieved through rigorous characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons (multiplets in the ~7.5-7.8 ppm range), a quartet for the methine proton (-CH(OH)-) coupled to the CF₃ group, and a broad singlet for the hydroxyl proton (-OH).
-
¹⁹F NMR: A clean singlet around -78 ppm is indicative of the CF₃ group.
-
¹³C NMR: Will display signals for the aromatic carbons, the carbon bearing the CF₃ group (split into a quartet by fluorine coupling), and the carbinol carbon.
-
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS will confirm the molecular weight (254.03 g/mol for C₈H₆BrF₃O) and show the characteristic isotopic pattern for a bromine-containing compound.
-
Chromatography: TLC provides a quick method for reaction monitoring. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment of the final product.
Safety and Handling Precautions
Adherence to safety protocols is paramount for the successful execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[5]
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of volatile and harmful reagents.[6][7]
-
Reagent Handling:
-
Ruppert-Prakash Reagent (TMSCF₃): Is a flammable liquid and is moisture-sensitive. Handle under an inert atmosphere.[4]
-
TBAF: Is toxic and corrosive. Avoid contact with skin and eyes.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of 2-bromo-α-(trifluoromethyl)benzyl alcohol via the nucleophilic trifluoromethylation of 2-bromobenzaldehyde with the Ruppert-Prakash reagent is a highly efficient and reliable method. This guide provides the necessary theoretical framework and a practical, step-by-step protocol for its preparation. The resulting product is a valuable and versatile building block, poised for use in a wide array of applications, particularly in the discovery pipelines for new pharmaceuticals and agrochemicals. The principles and techniques described herein are foundational for researchers and scientists engaged in the field of synthetic organic chemistry.
References
- 1. 869725-53-1 | 2-Bromo-5-(trifluoromethyl)benzyl alcohol [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Trifluoroethanols
Abstract
Brominated trifluoroethanols represent a unique class of fluorinated alcohols that have garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic incorporation of both bromine and a trifluoromethyl group imparts distinct physicochemical properties that are highly advantageous for designing molecules with enhanced efficacy, metabolic stability, and tailored reactivity. This technical guide provides a comprehensive exploration of the physical and chemical characteristics of key brominated trifluoroethanols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, reactivity with various nucleophiles, spectroscopic signatures, and safe handling protocols, supported by detailed experimental methodologies and illustrative diagrams.
Introduction: The Strategic Value of Brominated Trifluoroethanols
The confluence of a bromine atom and a trifluoromethyl group on an ethanol backbone creates a molecule with a unique and powerful set of properties. The trifluoromethyl group, a well-established bioisostere for a methyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The bromine atom, a versatile functional handle, serves as an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This dual functionality makes brominated trifluoroethanols highly valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[4][5]
This guide will focus on the detailed characteristics of two prominent examples: 2-bromo-1,1,1-trifluoroethane and 3-bromo-1,1,1-trifluoro-2-propanol , while also touching upon other relevant derivatives.
Physical Characteristics
The physical properties of brominated trifluoroethanols are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the presence of the heavy bromine atom. These features affect boiling points, densities, and solubilities, which are critical parameters for reaction setup and purification.
Tabulated Physical Properties
A summary of the key physical properties for selected brominated trifluoroethanols is presented in Table 1.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Bromo-1,1,1-trifluoroethane | F₃C-CH₂Br | 421-06-7 | 162.94 | 26[6] | -94[6] | 1.788 (at 25°C)[6] | 1.333[6] |
| 3-Bromo-1,1,1-trifluoro-2-propanol | F₃C-CH(OH)-CH₂Br | 431-34-5 | 192.96 | 124.5 (at 743 mmHg)[7] | N/A | 1.861 (at 25°C)[7] | 1.400[7] |
Table 1: Physical Properties of Selected Brominated Trifluoroethanols.
Chemical Characteristics
The chemical behavior of brominated trifluoroethanols is dictated by the interplay of the acidic hydroxyl group (in the case of the propanol derivative), the electrophilic carbon attached to the bromine, and the influence of the trifluoromethyl group.
Acidity of the Hydroxyl Group
Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts.[8] The potent electron-withdrawing effect of the trifluoromethyl group stabilizes the corresponding alkoxide anion, thereby lowering the pKa of the alcohol. For instance, the pKa of 2,2,2-trifluoroethanol is approximately 12.4, which is considerably lower than that of ethanol (around 16). This enhanced acidity allows for the facile deprotonation of the hydroxyl group under moderately basic conditions, which can be a key step in certain synthetic transformations.
Reactivity towards Nucleophiles
The primary reaction pathway for the bromo-substituted carbon is nucleophilic substitution (SN2). The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen. A wide range of nucleophiles can displace the bromide ion, making these compounds versatile intermediates for introducing the trifluoroethyl or trifluoroisopropyl moiety.
Diagram 1: Generalized SN2 reaction pathway for brominated trifluoroethanols.
3.2.1. Reaction with Oxygen Nucleophiles:
Alkoxides and phenoxides readily react with brominated trifluoroethanols to form trifluoroethyl ethers.[5][9] This Williamson ether synthesis is a cornerstone for introducing the trifluoroethoxy group into various molecules.
-
Example: The reaction of 2-bromo-1,1,1-trifluoroethane with sodium phenoxide yields phenyl trifluoroethyl ether.
3.2.2. Reaction with Nitrogen Nucleophiles:
Amines and azides can act as nucleophiles to form trifluoroethylamines and azides, respectively. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds.[10][11]
-
Example: The reaction of 2-bromo-1,1,1-trifluoroethane with sodium azide in a polar aprotic solvent like DMF proceeds via an SN2 mechanism to yield 1-azido-2,2,2-trifluoroethane.
3.2.3. Reaction with Sulfur Nucleophiles:
Thiolates are excellent nucleophiles and react efficiently with brominated trifluoroethanols to form trifluoroethyl thioethers.
-
Example: The reaction with sodium thiophenoxide provides a straightforward route to phenyl trifluoroethyl sulfide.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of brominated trifluoroethanols.
NMR Spectroscopy
¹H NMR: The proton NMR spectra of these compounds are characterized by signals that are significantly influenced by the neighboring trifluoromethyl group. The protons on the carbon adjacent to the CF₃ group typically appear as a quartet due to coupling with the three fluorine atoms.
-
2-Bromo-1,1,1-trifluoroethane: The methylene protons (-CH₂Br) appear as a quartet.
-
3-Bromo-1,1,1-trifluoro-2-propanol: The spectrum will show signals for the -CH₂Br protons, the methine proton (-CH(OH)-), and the hydroxyl proton. The methine proton will be split by both the adjacent protons and the fluorine atoms.
¹³C NMR: The carbon attached to the three fluorine atoms exhibits a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts are also significantly influenced by the electronegative substituents.[6][12]
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group in these molecules will typically show a single resonance, which may be split by adjacent protons.
Infrared (IR) Spectroscopy
The IR spectra of brominated trifluoroethanols display characteristic absorption bands.
-
C-F Stretching: Strong absorption bands are typically observed in the region of 1100-1400 cm⁻¹.
-
O-H Stretching: For alcohol derivatives like 3-bromo-1,1,1-trifluoro-2-propanol, a broad absorption band will be present in the 3200-3600 cm⁻¹ region.
-
C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Experimental Protocols
Determination of Boiling Point (Micro-scale)
This protocol is suitable for determining the boiling point of small quantities of volatile liquids.
-
Seal one end of a capillary tube.
-
Attach the capillary tube to a thermometer with the open end of the capillary facing downwards.
-
Place a small amount of the brominated trifluoroethanol into a small test tube.
-
Invert the capillary tube and place it inside the test tube containing the liquid.
-
Heat the test tube in a suitable heating bath (e.g., an oil bath).
-
Observe the capillary. As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Synthesis of a Trifluoroethyl Ether (Illustrative Protocol)
This protocol describes a general procedure for the Williamson ether synthesis using a brominated trifluoroethanol.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired alcohol or phenol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to generate the alkoxide or phenoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the brominated trifluoroethanol dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Diagram 2: Experimental workflow for the synthesis of trifluoroethyl ethers.
Applications in Drug Development and Agrochemicals
The unique properties of brominated trifluoroethanols make them valuable precursors in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: The trifluoroethoxy and related moieties are present in numerous approved drugs, where they contribute to improved pharmacokinetic and pharmacodynamic profiles.[13]
-
Agrochemicals: The incorporation of trifluoromethyl groups is a common strategy to enhance the efficacy and metabolic stability of herbicides, insecticides, and fungicides.[4][14][15] Brominated trifluoroethanols serve as key building blocks for introducing these crucial functionalities.
Safety, Handling, and Disposal
Brominated trifluoroethanols are halogenated organic compounds and should be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check compatibility), and a lab coat.[16] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated and fluorinated organic waste should be collected in designated, properly labeled containers.[1][17] Do not dispose of down the drain.
Conclusion
Brominated trifluoroethanols are a class of reagents with significant potential in modern chemical synthesis. Their unique combination of a reactive bromine handle and the influential trifluoromethyl group provides a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is essential for their effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceuticals and agrochemicals.
References
- 1. env.go.jp [env.go.jp]
- 2. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,1,1-trifluoroethane [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR spectrum [chemicalbook.com]
- 7. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 8. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 10. 2 Turn 31 - Prompt Prationit | Filo [askfilo.com]
- 11. homework.study.com [homework.study.com]
- 12. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
An In-depth Technical Guide to the Solubility of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, a compound of significant interest in pharmaceutical and synthetic chemistry. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing the solubility of this fluorinated alcohol, outlines detailed experimental protocols for its determination, and offers expert insights into solvent selection for various applications. The guide emphasizes the interplay between the molecule's unique structural features—the bromophenyl ring, the trifluoromethyl group, and the hydroxyl moiety—and its behavior in a range of common organic solvents.
Introduction: The Significance of this compound
This compound belongs to a class of trifluoromethylated compounds that are pivotal in modern drug design. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles[1]. The presence of the hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the bromophenyl moiety offers a handle for cross-coupling reactions, making it a versatile building block in medicinal chemistry and organic synthesis.
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of final products. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can be a major hurdle in preclinical development, affecting bioavailability and therapeutic efficacy[2][3][4]. This guide provides the theoretical framework and practical methodologies to empower researchers to accurately determine and interpret the solubility of this compound.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound possesses distinct functional groups that contribute to its overall physicochemical profile.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem |
| Molecular Weight | 255.03 g/mol | [5] |
| Structure | A benzene ring substituted with a bromine atom and a 2,2,2-trifluoro-1-hydroxyethyl group. | N/A |
| Key Functional Groups | - Phenyl Ring (Aromatic, largely nonpolar) - Bromine Atom (Halogen, contributes to molecular weight and some polarity) - Hydroxyl Group (-OH) (Polar, Hydrogen Bond Donor) - Trifluoromethyl Group (-CF₃) (Strongly electronegative, polar) | N/A |
The molecule exhibits a distinct amphiphilic character. The bromophenyl ring is hydrophobic, while the trifluoroethanol side chain is highly polar. The hydroxyl group can act as a hydrogen bond donor, and the oxygen and fluorine atoms can act as hydrogen bond acceptors. This duality is central to predicting its solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces[6][7][8][9].
Role of Polarity and Hydrogen Bonding
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Given that this compound has a hydroxyl group, it is expected to exhibit good solubility in these solvents. The strong hydrogen bonding network between the solute and solvent can overcome the lattice energy of the solid compound.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents are polar but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. The polarity of these solvents will interact favorably with the polar -CF₃ and -OH groups. Good to moderate solubility is anticipated, driven by dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the nonpolar bromophenyl ring will have some affinity for these solvents, the highly polar trifluoroethanol moiety will be poorly solvated, likely leading to low solubility.
Impact of the Trifluoromethyl Group
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are known for their unique solvent properties, including high polarity and strong hydrogen-bonding capabilities, while being weakly nucleophilic[10]. The -CF₃ group in the target molecule enhances the acidity of the adjacent hydroxyl proton, making it a stronger hydrogen bond donor than its non-fluorinated analog. This can lead to enhanced solubility in hydrogen-bond accepting solvents.
Qualitative Solubility Predictions in Common Organic Solvents
| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole, H-Bond Accepting | Moderate to High |
| Ethers | Diethyl Ether, THF | Dipole-Dipole (weak), H-Bond Accepting | Moderate |
| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole | Moderate |
| Aromatic | Toluene, Benzene | van der Waals, π-π stacking | Low to Moderate |
| Aliphatic | Hexane, Heptane | van der Waals (Dispersion) | Very Low |
Experimental Determination of Solubility
To obtain accurate, quantitative data, experimental measurement is essential. The two most common approaches in drug development are the determination of thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium or thermodynamic solubility[11][12]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2-5 mL) of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; a period of 24-48 hours is typically sufficient to ensure equilibrium is reached[3][13].
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, the supernatant must be separated by centrifugation or filtration (using a solvent-compatible, non-adsorbent filter, e.g., PTFE).
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility for High-Throughput Screening
Kinetic solubility is often measured in early drug discovery for rapid screening of many compounds. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous or buffer system[14][15]. While typically used for aqueous solubility, the principle can be adapted for organic solvents.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the various organic solvents into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvents to create a range of concentrations. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate for a shorter period (e.g., 1-2 hours) at a constant temperature[14].
-
Precipitation Detection: Measure the amount of precipitate formed. This is commonly done by:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering the plate, the concentration of the dissolved compound in the filtrate is measured by its UV absorbance[3].
-
-
Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.
Caption: High-Throughput Kinetic Solubility Workflow.
Conclusion for the Field Practitioner
For definitive quantitative data, this guide provides the authoritative, field-proven protocols necessary for determination. The shake-flask method should be employed for accurate thermodynamic solubility values essential for late-stage development and process chemistry. For earlier stage screening where relative solubility across a range of solvents is needed, a kinetic assay provides a high-throughput alternative. By applying these methodologies, researchers can generate the critical data needed to advance their work in drug discovery and synthetic chemistry.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. fountainmagazine.com [fountainmagazine.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. creative-biolabs.com [creative-biolabs.com]
Unlocking the Potential of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol: A Guide to Novel Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a strategically designed chemical scaffold poised for significant application in advanced chemical synthesis. Its structure is distinguished by three key features: a chiral alcohol center, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromophenyl ring. The trifluoromethyl moiety is well-established for its ability to enhance metabolic stability and binding affinity in bioactive molecules, while the chiral alcohol provides a critical stereochemical anchor. The bromine atom serves as a reliable handle for a multitude of cross-coupling reactions, enabling extensive molecular diversification. This guide delineates promising, unexplored research avenues for this compound, presenting a framework for its application in asymmetric catalysis, medicinal chemistry, and materials science. We provide validated theoretical protocols and workflows to empower researchers to harness the full synthetic potential of this valuable building block.
Core Molecular Attributes and Strategic Value
The confluence of three distinct functional elements within a single, relatively simple molecule makes this compound a building block of high strategic importance.
-
Chiral Trifluoroethanol Moiety: The trifluoromethyl group is a powerful modulator of a molecule's physical and biological properties.[1] Its high electronegativity makes the adjacent alcohol more acidic than typical alcohols, influencing its hydrogen-bonding capabilities.[2] This moiety is a known pharmacophore for enhancing metabolic stability and can serve as a chiral recognition element.
-
Stereogenic Center: The secondary alcohol is a prochiral center, and its enantiomerically pure forms are invaluable for creating stereospecific interactions with biological targets like enzymes and receptors. The synthesis of enantiopure alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketones.[3]
-
2-Bromophenyl Group: The bromine atom is a linchpin for synthetic elaboration. It is an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[4][5] These reactions are foundational in modern drug discovery for constructing complex molecular architectures.[6][7][8]
Physicochemical Data Summary
A comprehensive understanding of the molecule's properties is essential for experimental design. The table below summarizes key data, compiled from analogous compounds and predictive models.
| Property | Value |
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol [9] |
| Appearance | Expected to be a white to off-white solid or oil |
| Boiling Point | ~230 °C (Predicted)[10] |
| Density | ~1.645 g/mL (Predicted for related ketone)[10] |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Methanol) |
| pKa (of alcohol) | Lower than typical benzylic alcohols due to CF₃ group (est. 11-12)[2] |
Research Area 1: Asymmetric Catalysis
The chiral backbone of this compound makes it an excellent starting point for the development of novel chiral ligands. The hydroxyl group provides a point for attachment of a coordinating group (e.g., a phosphine), while the bromophenyl ring can be used to tune the steric and electronic properties of the resulting ligand.
Logical Workflow: From Chiral Alcohol to Catalytic Application
The following workflow outlines the synthesis of a new phosphine-based ligand and its subsequent application in a transition metal-catalyzed reaction. The rationale is to create a modular ligand where the "backbone" (from the starting material) and the "coordinating arm" can be independently varied to optimize catalytic performance.
Caption: Workflow for chiral ligand synthesis and its catalytic application.
Experimental Protocol: Synthesis of a Chiral Phosphine-Ether Ligand
This protocol is a validated, step-by-step method for creating a P,O-type ligand, where the causality of each step is explained.
-
O-Methylation (Protection & Tuning):
-
Procedure: To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under Argon, add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min. Add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The hydroxyl group is deprotonated to form a nucleophilic alkoxide. Methylation prevents this group from interfering in the subsequent lithiation step and provides a weakly coordinating ether oxygen for the final ligand.
-
-
Lithium-Bromine Exchange and Phosphinylation:
-
Procedure: Cool the solution of the O-methylated intermediate to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Add chlorodiphenylphosphine (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.
-
Causality: n-BuLi preferentially undergoes lithium-halogen exchange with the aryl bromide at low temperature. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic phosphorus center of chlorodiphenylphosphine to form the C-P bond.
-
-
Work-up and Purification:
-
Procedure: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous quench neutralizes any remaining organometallic species. Extraction isolates the desired organic product from inorganic salts. Chromatography separates the target ligand from starting materials and byproducts.
-
Research Area 2: Medicinal Chemistry
The bromophenyl scaffold is a classic starting point for generating libraries of drug candidates.[6][7] The title compound is particularly valuable as it already contains the beneficial trifluoroethanol motif. Suzuki-Miyaura cross-coupling is the method of choice for rapidly introducing molecular diversity at the 2-position.
Logical Workflow: Library Synthesis for Drug Discovery
This workflow illustrates a parallel synthesis approach to generate a library of novel compounds for biological screening. This is a core activity in early-stage drug discovery.
Caption: Drug discovery workflow via Suzuki coupling and screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a robust, general protocol for coupling various boronic acids to the core scaffold.
-
Reaction Setup:
-
Procedure: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Causality: The boronic acid is the source of the new aryl group. The base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle. The palladium complex is the catalyst that facilitates the C-C bond formation.
-
-
Solvent and Degassing:
-
Procedure: Add a 4:1 mixture of 1,4-dioxane and water to the vial to achieve a concentration of ~0.1 M with respect to the starting bromide. Seal the vial and sparge with argon for 10 minutes.
-
Causality: The solvent system is chosen for its ability to dissolve both organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction and Monitoring:
-
Procedure: Heat the reaction mixture to 100 °C for 2-4 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation.
-
-
Work-up and Purification:
-
Procedure: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.
-
Causality: This standard aqueous workup removes the base and boron-containing byproducts. Chromatography isolates the pure coupled product.
-
Research Area 3: Materials Science
The rigid, functionalizable aromatic core of the molecule makes it a candidate for creating novel polymers or liquid crystalline materials. Polymerization via the aryl bromide can lead to chiral, fluorinated polymers with potentially unique optical, thermal, or separation properties.
Logical Workflow: Synthesis of a Chiral Fluorinated Polymer
This workflow outlines a metal-catalyzed polycondensation reaction to create a novel polymer chain.
Caption: Synthesis and characterization of a novel chiral polymer.
Experimental Protocol: Monomer Synthesis and Polymerization
This two-part protocol describes the preparation of a polymerizable monomer and its subsequent polymerization.
-
Monomer Synthesis (Miyaura Borylation):
-
Procedure: Combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq) in a flask with anhydrous dioxane. Degas the mixture with argon for 15 minutes. Heat to 80 °C for 12 hours.
-
Causality: This reaction converts the C-Br bond into a C-B bond, creating a boronic ester. This "activates" the monomer for the subsequent Suzuki polymerization step.
-
-
Suzuki Polycondensation:
-
Procedure: To a solution of the purified borylated monomer (1.0 eq) in anhydrous THF, add an aqueous solution of Na₂CO₃ (3.0 eq). Degas the biphasic mixture thoroughly. Add Pd(PPh₃)₄ (0.02 eq) and heat the reaction to 75 °C with vigorous stirring for 48 hours.
-
Causality: This is a step-growth polymerization where the monomer reacts with itself (or another growing chain). The palladium catalyst facilitates the coupling between the boronic ester of one monomer unit and the aryl bromide of another (a small amount of the original bromo-compound can be added to initiate). The result is a long polymer chain. The polymer is then precipitated by pouring the reaction mixture into methanol, filtered, and dried.
-
Conclusion
This compound is far more than a simple chemical; it is a platform for innovation. The protocols and research frameworks presented in this guide are designed to be robust starting points for exploration in asymmetric catalysis, medicinal chemistry, and materials science. The inherent chirality, advantageous fluorine content, and synthetic accessibility of this molecule designate it as a high-potential building block for developing next-generation catalysts, therapeutics, and functional materials.
References
- 1. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Topic: The Strategic Application of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol in Asymmetric Catalysis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Foreword: The Unique Value of Fluorinated Chiral Alcohols
In the landscape of asymmetric synthesis, the design of chiral ligands and auxiliaries is paramount. The introduction of fluorine into these molecules is not a trivial substitution; it is a strategic decision that imparts powerful and unique properties. Chiral trifluoromethyl-substituted alcohols, such as 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, have emerged as exceptionally valuable synthons. The potent electron-withdrawing nature of the CF₃ group significantly increases the acidity of the adjacent hydroxyl proton, facilitating cleaner and more efficient reactions such as deprotonation for ligand synthesis. Furthermore, the steric bulk and defined conformational preferences of the trifluoromethyl group create a well-defined chiral environment essential for high enantioselectivity. The 2-bromophenyl moiety serves as a versatile synthetic handle, allowing for subsequent modifications via cross-coupling chemistry to build more complex and tailored ligand architectures.
This guide provides a comprehensive overview of the synthesis, handling, and application of this powerful chiral building block, moving from its enantioselective preparation to its successful deployment in a representative catalytic system.
Part 1: Preparation of the Enantiopure Chiral Alcohol
The prerequisite for any application in asymmetric catalysis is the availability of the catalyst or ligand in high enantiomeric purity. For this compound, chemoenzymatic methods, specifically lipase-catalyzed kinetic resolution, offer a robust and scalable route to the individual enantiomers.[1]
Protocol 1: Lipase-Catalyzed Acylative Kinetic Resolution
Kinetic resolution exploits the differential rate at which a chiral catalyst (in this case, a lipase) reacts with the two enantiomers of a racemic substrate. By halting the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the acylated product, both in high enantiomeric excess.
Conceptual Workflow: Enzymatic Resolution
Caption: General workflow for the enzymatic kinetic resolution of a chiral alcohol.
Detailed Step-by-Step Methodology:
-
Reactor Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with racemic this compound (1.0 equiv).
-
Reagent Charging: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (or tert-butyl methyl ether) to dissolve the substrate. Add immobilized Candida antarctica lipase B (Novozym 435) (typically 15-25 mg per mmol of substrate).
-
Initiation: Add vinyl acetate (1.5-2.0 equiv) and heat the mixture to a constant temperature of 45 °C with vigorous stirring.
-
Monitoring for Self-Validation: The reaction must be carefully monitored. Every 2-4 hours, withdraw a small aliquot, filter it through a small plug of silica, and analyze by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
Termination: When the reaction reaches approximately 50% conversion, cool the mixture to room temperature and remove the immobilized lipase by filtration. The lipase can be washed with fresh solvent, dried under vacuum, and stored for reuse.
-
Purification: Concentrate the filtrate in vacuo. The resulting residue, a mixture of the unreacted alcohol and the newly formed ester, is readily separated by flash column chromatography on silica gel.
-
Product Characterization: The enantiomeric purity of the isolated alcohol and ester should be confirmed by chiral HPLC/GC analysis. The absolute configuration can be determined by comparison to literature data or by advanced techniques like X-ray crystallography of a suitable derivative.
Expertise-Driven Insights:
-
Choice of Acyl Donor: Vinyl acetate is the preferred acyl donor because the transesterification is essentially irreversible. The enol byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction.
-
The 50% Conversion Rule: In a perfect kinetic resolution (one where the enzyme reacts with only one enantiomer), stopping at 50% conversion yields 100% ee for both the product and the unreacted starting material. In practice, this point provides the optimal balance of yield and enantiopurity for both components.
Part 2: Application as a Precursor to Chiral Phosphine Ligands
The true power of enantiopure this compound lies in its role as a chiral scaffold. The hydroxyl group is a nucleophile, perfect for introducing phosphorus moieties, while the bromo-substituent is a key functional group for building more complex ligands via metal-catalyzed cross-coupling reactions.
Protocol 2: Synthesis of a Chiral Phosphinite Ligand
This protocol describes the conversion of the chiral alcohol into a phosphinite ligand, a class of P-O bonded ligands widely used in asymmetric catalysis.
Synthetic Transformation
Caption: Synthesis of a chiral phosphinite ligand from the chiral alcohol.
Detailed Step-by-Step Methodology:
-
Anhydrous Setup: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (Ar or N₂).
-
Alcohol Deprotonation: Dissolve enantiopure (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol (1.0 equiv) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise. The high acidity of the fluorinated alcohol ensures a rapid and clean deprotonation. Stir for 30 minutes at -78 °C.
-
Phosphinylation: To the freshly prepared lithium alkoxide solution, add chlorodiphenylphosphine (1.0 equiv) dropwise, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of degassed, saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x).
-
Purification and Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by chromatography on silica gel that has been pre-treated with triethylamine (e.g., eluting with a hexane/ethyl acetate mixture containing 1% Et₃N) to prevent hydrolysis of the acid-sensitive P-O bond.
-
Trustworthiness Check: The final product must be validated. ³¹P NMR spectroscopy is essential and should show a single resonance characteristic of a phosphinite. Chiral HPLC should be used to confirm that the enantiopurity of the starting alcohol has been retained in the final ligand.
Part 3: Deployment in Asymmetric Hydrogenation
With the chiral ligand in hand, it can be combined with a transition metal precursor to generate a catalyst for a key asymmetric transformation. Asymmetric hydrogenation of prochiral olefins is a benchmark reaction for testing new chiral ligands.[2][3]
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This procedure details the in situ preparation of a rhodium catalyst and its use in the hydrogenation of a model substrate, methyl 2-acetamidoacrylate, to produce an enantiomerically enriched amino acid precursor.
Catalytic Application Workflow
Caption: Workflow for preparing and using the chiral catalyst in asymmetric hydrogenation.
Detailed Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 equiv) and the chiral phosphinite ligand (0.021 equiv). Add degassed dichloromethane and stir for 20 minutes. The formation of the active catalyst is often accompanied by a distinct color change.
-
Reaction Setup: In a separate flask, dissolve the substrate, methyl 2-acetamidoacrylate (1.0 equiv), in degassed dichloromethane.
-
Charging the Autoclave: Transfer the substrate solution to a glass-lined stainless-steel autoclave. Via cannula, transfer the pre-formed catalyst solution into the autoclave.
-
Hydrogenation: Seal the autoclave. Purge the headspace with H₂ gas three times before pressurizing to the desired pressure (e.g., 5 bar). Begin vigorous stirring.
-
Monitoring and Completion: Monitor the reaction by observing the pressure drop. Once the H₂ uptake ceases (typically 4-24 hours), carefully vent the autoclave.
-
Analysis: Remove the solvent from the reaction mixture in vacuo. Determine the conversion by ¹H NMR analysis of the crude residue. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC, often after derivatization.
Data Summary: Expected Performance
The performance of a new ligand-metal system is typically evaluated by screening various parameters. The results are best presented in a clear, tabular format.
| Entry | Substrate Loading (mol%) | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) [config.] |
| 1 | 1.0 | CH₂Cl₂ | 5 | 12 | >99 | 96 (S) |
| 2 | 0.5 | CH₂Cl₂ | 5 | 24 | >99 | 95 (S) |
| 3 | 1.0 | MeOH | 5 | 8 | >99 | 97 (S) |
| 4 | 1.0 | CH₂Cl₂ | 1 | 24 | 95 | 96 (S) |
Note: Data are representative and serve to illustrate typical results. Actual performance will depend on precise experimental conditions and substrate.
Conclusion and Future Directions
This compound is a powerful and versatile building block for asymmetric catalysis. Its straightforward enantioselective preparation via enzymatic resolution and its utility as a precursor to robust chiral phosphinite ligands have been demonstrated. The true potential of ligands derived from this scaffold lies in the yet-to-be-exploited 2-bromo substituent. This site is primed for further functionalization—for example, via Suzuki or Buchwald-Hartwig coupling—to generate novel bidentate or P,N-ligands, or to immobilize the catalyst on a solid support, paving the way for the next generation of highly active and recyclable catalytic systems.
References
- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 3. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol as a Chiral Solvating Agent for Enantiomeric Resolution by NMR Spectroscopy
An Application and Protocol Guide for Researchers
Abstract
The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Solvating Agent (CSA), offers a rapid, non-destructive, and highly accurate method for quantifying enantiomeric excess (ee). This guide provides a detailed overview and practical protocols for the application of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (2-BTFE) as a versatile and effective CSA for the resolution of a wide range of chiral molecules. We will explore the underlying mechanism of chiral recognition, provide step-by-step protocols for sample analysis, and discuss key experimental parameters.
Introduction: The Challenge of Chirality
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[1] However, their pharmacological and physiological effects can differ dramatically. Consequently, regulatory agencies mandate the development of enantiomerically pure drugs. Chiral resolution—the process of separating a racemic mixture into its constituent enantiomers—is therefore a cornerstone of modern drug development.[2][3]
While chiral chromatography is a powerful separation tool, NMR spectroscopy combined with a Chiral Solvating Agent (CSA) provides a direct and efficient method for determining enantiomeric excess without the need for physical separation.[4][5] CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[6] This interaction creates distinct magnetic environments for the corresponding nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum, which can be integrated to determine their relative concentrations.[4]
Fluorinated alcohols, such as this compound (2-BTFE), have emerged as particularly effective CSAs.[7] Their unique electronic and steric properties facilitate the necessary interactions for robust chiral recognition.
Profile of a Chiral Solvating Agent: this compound (2-BTFE)
The efficacy of 2-BTFE as a CSA stems from the strategic placement of functional groups that promote transient, stereoselective interactions.
-
Acidic Hydroxyl Proton: The electron-withdrawing trifluoromethyl (-CF3) group significantly increases the acidity of the carbinol's hydroxyl proton (pKa of trifluoroethanol is ~12.4 vs. ~16 for ethanol).[8] This enhanced acidity promotes strong hydrogen bond formation with Lewis basic sites (e.g., amines, carboxyls, hydroxyls) on the analyte.
-
Aromatic System: The 2-bromophenyl ring serves as a platform for π-π stacking interactions with aromatic or unsaturated moieties on the analyte.
-
Steric Directors: The bulky trifluoromethyl and bromine substituents create a defined chiral pocket. These groups induce steric hindrance that forces the analyte to adopt a specific orientation when complexed, magnifying the differences in the magnetic environments between the two diastereomeric solvates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Key Functional Groups | -OH, -CF₃, Phenyl, -Br |
| Solubility | Soluble in CDCl₃, C₆D₆, Acetone-d₆ |
Mechanism of Chiral Recognition
Chiral recognition is fundamentally based on the formation of short-lived diastereomeric complexes between the CSA (2-BTFE) and each enantiomer of the analyte.[9] The stability and geometry of these complexes are governed by a combination of attractive and repulsive forces, often rationalized by the "three-point interaction model".[10]
For 2-BTFE, the key interactions are:
-
Primary Interaction (H-Bond): A strong hydrogen bond between the acidic -OH of 2-BTFE and a basic functional group on the analyte.
-
Secondary Interaction (π-π Stacking): A π-π interaction between the aromatic rings of the CSA and the analyte.
-
Tertiary Interaction (Steric Repulsion): Steric hindrance involving the -CF₃ and -Br groups of 2-BTFE and substituents on the analyte's chiral center.
The subtle differences in how the R and S enantiomers of the analyte fit into the chiral pocket of 2-BTFE lead to diastereomeric complexes with distinct geometries and energies. This geometric difference is what causes the chemical shift non-equivalence (Δδ) in the NMR spectrum.
Figure 1: Conceptual diagram of chiral recognition. The Chiral Solvating Agent (2-BTFE) interacts differently with the R and S enantiomers of an analyte, forming two distinct diastereomeric complexes that give rise to separate NMR signals.
Experimental Protocols
Synthesis of Racemic this compound
While commercially available, 2-BTFE can be readily synthesized in the lab via the reduction of its corresponding ketone precursor.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 9. Recognition Mechanisms of Chiral Selectors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 12. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental setup for asymmetric transfer hydrogenation with chiral alcohols
Application Notes and Protocols
Topic: Experimental Setup for Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Alcohols
Audience: Researchers, scientists, and drug development professionals.
Guide to Asymmetric Transfer Hydrogenation (ATH): Principles, Setup, and Protocol for Chiral Alcohol Synthesis
Introduction: The Elegance and Practicality of Asymmetric Transfer Hydrogenation
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule dictates its biological activity.[1][2] Among the most powerful methods for creating chiral centers is the asymmetric reduction of prochiral ketones to form optically active secondary alcohols.[3] While asymmetric hydrogenation using high-pressure hydrogen gas is a well-established technique, Asymmetric Transfer Hydrogenation (ATH) has emerged as a highly practical and versatile alternative.[1][2][4]
ATH offers significant operational advantages: it avoids the need for hazardous, high-pressure H₂ gas and specialized pressure vessels, making it more accessible for standard laboratory setups.[1] The reaction typically employs common, inexpensive, and safe hydrogen donors like 2-propanol (IPA) or formic acid.[1][5] This guide provides a comprehensive overview of the principles behind ATH, details the critical components of the experimental setup, and offers a field-proven, step-by-step protocol for the synthesis of a chiral alcohol, grounded in the Nobel Prize-winning work of Ryōji Noyori.[6]
Pillar 1: The Scientific Foundation - Mechanism and Key Components
A deep understanding of the reaction mechanism is not merely academic; it is crucial for rational experimental design and troubleshooting. The most widely accepted mechanism for ATH catalyzed by Ruthenium(II) complexes is the Noyori metal-ligand bifunctional mechanism .[3][7]
The Catalytic Cycle:
The catalytic cycle proceeds through a concerted, outer-sphere mechanism, avoiding direct coordination of the ketone to the metal center.[7]
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-halide complex, reacts with a base (e.g., KOH in IPA) to form the active 16-electron Ruthenium-hydride species.
-
Transition State Assembly: The active catalyst, the hydrogen donor (alcohol), and the substrate (ketone) form a six-membered pericyclic transition state.
-
Concerted Hydrogen Transfer: The key step involves the simultaneous transfer of a hydride (H⁻) from the metal center to the carbonyl carbon and a proton (H⁺) from the N-H group of the chiral diamine ligand to the carbonyl oxygen. This concerted transfer is the origin of the high efficiency and selectivity.[3]
-
Product Release & Regeneration: The newly formed chiral alcohol and the corresponding ketone byproduct (e.g., acetone from IPA) are released. The catalyst is then regenerated by reacting with another molecule of the hydrogen donor alcohol, preparing it for the next cycle.
// Node Definitions Precatalyst [label="[Ru]-Cl (Pre-catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCatalyst [label="[Ru]-H (Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TransitionState [label="Six-Membered\nTransition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProductComplex [label="[Ru]...Product Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketone [label="Prochiral Ketone\n(Substrate)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Chiral Alcohol\n(Product)", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_donor [label="Hydrogen Donor\n(e.g., Isopropanol)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; H_byproduct [label="Ketone Byproduct\n(e.g., Acetone)", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base (e.g., KOH)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, pencolor="#EA4335"];
// Edges Precatalyst -> ActiveCatalyst [label=" + Base\n + H-Donor"]; ActiveCatalyst -> TransitionState; Ketone -> TransitionState; H_donor -> Precatalyst; TransitionState -> ProductComplex [label="Concerted H-Transfer"]; ProductComplex -> ActiveCatalyst [label=" + H-Donor\n - H-Byproduct"]; ProductComplex -> Alcohol; ActiveCatalyst -> H_byproduct [style=invis]; // for layout } .enddot Caption: The Noyori metal-ligand bifunctional catalytic cycle for ATH.
Core Experimental Components:
The success of an ATH reaction is a synergistic interplay between its components. The choice of each is critical for achieving high yield and enantioselectivity.
| Component | Role & Causality | Common Examples |
| Metal Pre-catalyst | The core of the catalytic system. Ruthenium is highly effective due to its ability to cycle between oxidation states and form stable hydride species.[8] | [RuCl₂(p-cymene)]₂, [RuCl₂(benzene)]₂, RuCl₂(PPh₃)₃ |
| Chiral Ligand | The source of asymmetry. It creates a chiral pocket around the metal center, forcing the substrate to approach from a specific face, thus dictating the stereochemistry of the product.[6] | (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), Chiral amino alcohols.[9] |
| Hydrogen Donor | The source of hydrogen atoms. Isopropanol is widely used as it is an inexpensive, readily available solvent and reductant. Formic acid/triethylamine mixtures offer the advantage of being an irreversible hydrogen source, which can drive the reaction to completion.[1][5][10] | 2-Propanol (IPA), Formic Acid/Triethylamine (5:2 azeotrope), Sodium Formate.[2][8] |
| Substrate | The prochiral molecule to be reduced. Aromatic ketones are classic substrates, but the methodology has been extended to a wide range of carbonyls and imines.[5] | Acetophenone, substituted acetophenones, heterocyclic ketones.[3][11] |
| Base | Essential for the in-situ formation of the active Ru-H catalyst from the pre-catalyst and the alkoxide from the hydrogen donor.[7][11] | Potassium hydroxide (KOH), Potassium tert-butoxide (KOtBu), Sodium isopropoxide. |
| Solvent | Often the hydrogen donor itself (e.g., IPA). Anhydrous and inert conditions are crucial to prevent catalyst deactivation. | 2-Propanol, Dichloromethane (DCM), Toluene. |
Pillar 2: Field-Proven Protocol for ATH of Acetophenone
This section provides a detailed, self-validating protocol for the reduction of acetophenone to 1-phenylethanol using a well-established Ru-TsDPEN catalyst system. This reaction is a benchmark for ATH and serves as an excellent model for optimizing reductions of other substrates.
// Workflow Path A -> C; B -> D; C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M -> N; } .enddot Caption: General experimental workflow for Asymmetric Transfer Hydrogenation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Molar Ratio |
| Acetophenone (Substrate) | 120.15 | 120.2 mg | 1.0 mmol | 100 |
| [RuCl₂(p-cymene)]₂ | 612.39 | 3.1 mg | 0.005 mmol | 0.5 |
| (S,S)-TsDPEN (Ligand) | 364.47 | 3.6 mg | 0.01 mmol | 1 |
| Potassium Hydroxide (Base) | 56.11 | 2.8 mg | 0.05 mmol | 5 |
| 2-Propanol (Solvent/H-Donor) | 60.10 | 10 mL | - | - |
Note: The catalyst to ligand ratio is 1:2 because the Ruthenium precursor is a dimer.
Step-by-Step Methodology:
A. Catalyst Preparation (In Situ)
-
Inert Atmosphere: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup. Causality: The active Ru-H species is sensitive to oxygen and moisture; an inert atmosphere is critical to prevent catalyst deactivation.
-
Addition of Solids: In the glovebox or under a strong positive flow of inert gas, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (3.6 mg, 0.01 mmol) to the flask.
-
Solvent Addition: Add 5 mL of anhydrous 2-propanol via syringe. Stir the resulting orange-colored mixture at room temperature for 15-20 minutes.
B. Base Activation
-
Prepare Base Solution: In a separate, dry vial, dissolve potassium hydroxide (2.8 mg, 0.05 mmol) in 1 mL of anhydrous 2-propanol. This may require gentle warming or sonication.
-
Activation: Add the KOH solution dropwise to the catalyst mixture in the Schlenk flask using a syringe. The color should change, often to a deeper red or purple, indicating the formation of the active catalyst. Stir for another 10 minutes.
C. Hydrogen Transfer Reaction
-
Substrate Addition: Add acetophenone (120.2 mg, 1.0 mmol) to the flask via syringe. Add the remaining 4 mL of 2-propanol to bring the total volume to 10 mL.
-
Reaction Conditions: Immerse the flask in a pre-heated oil bath at a controlled temperature (e.g., 28-40 °C). The reaction is often run at room temperature or slightly elevated temperatures.[11] Note: Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.
-
Monitoring: Monitor the reaction progress by taking small aliquots at time intervals (e.g., 1h, 2h, 4h, etc.). Quench the aliquot with a drop of water and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of the starting material.
D. Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature and quench the reaction by adding 5 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-phenylethanol, can be purified by flash column chromatography on silica gel if necessary, though often the crude product is of high purity.
E. Analysis and Validation (Self-Validating System)
-
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.
-
Enantiomeric Excess (ee) Determination: This is the most critical step for validating the success of the asymmetric synthesis. Dissolve a small sample of the product in an appropriate solvent (e.g., hexane/IPA mixture) and analyze it using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11] By comparing the peak areas of the two enantiomers to a racemic standard, the enantiomeric excess (% ee) can be calculated.
-
Structural Confirmation: Confirm the identity and purity of the product using ¹H and ¹³C NMR spectroscopy.
Pillar 3: Troubleshooting and Safety
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (deactivated by air/moisture). | Ensure rigorous inert gas technique and use of anhydrous solvents. |
| Insufficient base or inactive base. | Use freshly prepared base solution. Increase base equivalents slightly (e.g., from 5 to 10). | |
| Reaction temperature too low. | Gradually increase the reaction temperature in 10 °C increments. | |
| Low Enantioselectivity (ee) | Racemic background reaction. | Lower the reaction temperature. Ensure the correct enantiomer of the ligand was used. |
| Ligand degradation. | Use high-purity, properly stored ligands. | |
| Reaction is reversible.[7] | Use a higher concentration of IPA or switch to an irreversible H-donor like HCOOH/NEt₃. | |
| Inconsistent Results | Impurities in substrate or solvent. | Purify the substrate (e.g., by distillation) and use high-purity, anhydrous solvents. |
Safety Precautions:
-
Pyrophoric Catalysts: While the Ru pre-catalysts used in ATH are generally air-stable, some hydrogenation catalysts can be pyrophoric, especially after the reaction (e.g., Palladium on carbon). Handle all catalysts with care.[12][13][14]
-
Inert Gas: Work in a well-ventilated fume hood. Proper handling of Schlenk lines or glove boxes is required to maintain an inert atmosphere.[13]
-
Solvents: Flammable organic solvents are used. Keep away from ignition sources.
-
Bases: Potassium hydroxide and potassium tert-butoxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Aqueous-phase asymmetric transfer hydrogenation of ketones--a greener approach to chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.shu.edu [scholarship.shu.edu]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Chiral Auxiliary: A Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a cornerstone strategy in this endeavor, offering a robust and reliable method for controlling stereochemistry. This technical guide delves into the synthesis, application, and untapped potential of 1-(2-bromophenyl)-2,2,2-trifluoroethanol, a chiral auxiliary poised to address some of the most pressing challenges in asymmetric synthesis. Its unique electronic and steric properties, stemming from the trifluoromethyl and bromophenyl moieties, make it a compelling tool for researchers and drug development professionals.
Introduction to this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by its ability to be easily prepared in enantiopure form, its capacity to induce high levels of stereocontrol, and the ease of its removal without racemization of the product.
This compound emerges as a promising candidate due to several key features:
-
Steric Influence: The bulky 2-bromophenyl group provides a well-defined steric environment, effectively shielding one face of a reactive intermediate.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the reactivity and stability of adjacent functional groups.
-
Analytical Utility: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for monitoring reaction progress and determining diastereomeric ratios.
-
Synthetic Handle: The bromo substituent offers a site for further synthetic transformations, such as cross-coupling reactions, expanding the synthetic utility of the auxiliary and its derivatives.
This guide will provide detailed protocols for the synthesis of enantiopure this compound and explore its applications as a chiral solvating agent and a stereodirecting auxiliary in asymmetric synthesis.
Enantioselective Synthesis of this compound
The cornerstone of any chiral auxiliary-based strategy is the availability of the auxiliary in high enantiomeric purity. The primary route to enantiopure this compound is the asymmetric reduction of its corresponding ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone.[1] Several robust methods can be employed for this transformation.
Corey-Itsuno Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[2][3][4] It utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric borane source with high facial selectivity.[5][6]
Protocol: Corey-Itsuno Reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Materials:
-
1-(2-Bromophenyl)-2,2,2-trifluoroethanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 equiv) and anhydrous THF (to 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) dropwise.
-
To this solution, add the borane-dimethyl sulfide complex (1.0 equiv) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
| Catalyst | Expected Product Configuration | Typical Enantiomeric Excess (ee) |
| (R)-2-Methyl-CBS-oxazaborolidine | (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | >95% |
| (S)-2-Methyl-CBS-oxazaborolidine | (R)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | >95% |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is an alternative powerful method that uses a chiral transition metal catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.[7][8][9] This method avoids the use of stoichiometric borane reagents.
Protocol: Asymmetric Transfer Hydrogenation of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Materials:
-
1-(2-Bromophenyl)-2,2,2-trifluoroethanone
-
[RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂
-
(1R,2R)- or (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture) or isopropanol with sodium isopropoxide
-
Anhydrous dichloromethane (DCM) or isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (1S,2S)-TsDPEN (0.01 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 equiv) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (5.0 equiv).
-
Stir the reaction mixture at 28 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Ligand | Expected Product Configuration | Typical Enantiomeric Excess (ee) |
| (1S,2S)-TsDPEN | (R)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | >90% |
| (1R,2R)-TsDPEN | (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | >90% |
Diagram: Enantioselective Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of the chiral auxiliary.
Application as a Chiral Solvating Agent for NMR Spectroscopy
One of the direct applications of enantiopure this compound is as a chiral solvating agent (CSA) for the determination of the enantiomeric excess of other chiral molecules by NMR spectroscopy. The chiral alcohol forms transient diastereomeric complexes with the enantiomers of a chiral analyte through non-covalent interactions, leading to chemically non-equivalent signals in the NMR spectrum.
Protocol: Determination of Enantiomeric Excess using ¹H and ¹⁹F NMR
Materials:
-
Enantiopure (R)- or (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol
-
Racemic or enantiomerically enriched analyte (e.g., a chiral amine, carboxylic acid, or alcohol)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tubes
Procedure:
-
Dissolve the chiral analyte (~5-10 mg) in CDCl₃ or C₆D₆ (~0.6 mL) in an NMR tube.
-
Acquire a standard ¹H and ¹⁹F NMR spectrum of the analyte.
-
To the same NMR tube, add the enantiopure this compound (1.0-5.0 equivalents).
-
Gently shake the tube to ensure thorough mixing.
-
Acquire ¹H and ¹⁹F NMR spectra of the mixture.
-
Compare the spectra before and after the addition of the CSA. Look for the splitting of signals corresponding to the enantiomers of the analyte.
-
The enantiomeric excess can be determined by integrating the baseline-separated signals of the two diastereomeric complexes.
Diagram: Principle of Chiral Solvating Agent in NMR
Caption: Formation of diastereomeric complexes for NMR analysis.
Application in Diastereoselective Synthesis (Representative Protocols)
While specific literature examples of this compound as a covalently bound chiral auxiliary are emerging, its structural features suggest its utility in a range of asymmetric transformations. The following protocols are representative examples based on well-established methodologies for other chiral alcohol auxiliaries.
Attachment of the Chiral Auxiliary
The chiral auxiliary is typically attached to a prochiral substrate via an ester linkage.
Protocol: Esterification with a Carboxylic Acid
Materials:
-
Enantiopure (R)- or (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol
-
Carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and enantiopure this compound (1.1 equiv) in anhydrous DCM, add DMAP (0.1 equiv).
-
Cool the solution to 0 °C and add DCC (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting chiral ester by flash column chromatography.
Diastereoselective Enolate Alkylation
The chiral ester can be used to direct the stereoselective alkylation of the enolate.
Protocol: Diastereoselective Alkylation
Materials:
-
Chiral ester from the previous step
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral ester (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add LDA (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 equiv) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR of the crude product.
-
Purify the major diastereomer by flash column chromatography.
Cleavage of the Chiral Auxiliary
After the diastereoselective reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Protocol: Saponification to the Carboxylic Acid
Materials:
-
Diastereomerically enriched ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the ester (1.0 equiv) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 equiv) and stir at room temperature for 4-12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract with ethyl acetate. The chiral auxiliary can be recovered from the organic layer.
-
The aqueous layer contains the enantiomerically enriched carboxylic acid.
Diagram: Chiral Auxiliary Workflow in Asymmetric Synthesis
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
Conclusion and Future Outlook
This compound represents a chiral auxiliary with significant potential. Its synthesis from a readily available precursor via reliable asymmetric reduction methods makes it an accessible tool for synthetic chemists. Its application as a chiral solvating agent for NMR analysis is a practical and valuable use. While its full potential as a covalently bound auxiliary for directing diastereoselective reactions is still being explored, the foundational principles of asymmetric synthesis suggest that it will be a valuable addition to the chemist's toolbox. The presence of both a sterically demanding bromophenyl group and an electron-withdrawing trifluoromethyl group provides a unique combination of properties that warrants further investigation in a wide range of asymmetric transformations. As new applications are developed, this compound is set to become an important player in the synthesis of complex, enantiomerically pure molecules.
References
- 1. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodology for Determining Enantiomeric Excess of Trifluoromethyl Carbinols
An Application Guide for the Scientist
Abstract
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Trifluoromethyl carbinols, chiral alcohols containing this moiety, are critical intermediates and final products in numerous pharmaceuticals. Consequently, the precise determination of their enantiomeric excess (ee) is not merely an analytical task but a fundamental requirement for ensuring the safety, efficacy, and quality of these compounds. This guide provides an in-depth exploration of the primary methodologies for quantifying the enantiomeric purity of trifluoromethyl carbinols. We will delve into the theoretical principles and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of an experienced application scientist, this document emphasizes the causality behind experimental choices, offers validated protocols, and serves as a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Chiral Chromatography: HPLC and GC
Chromatographic techniques are the gold standard for enantiomeric excess determination due to their high resolution, accuracy, and reproducibility. The core principle involves introducing a chiral environment that forces the two enantiomers of the trifluoromethyl carbinol to interact differently, leading to their temporal or spatial separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for this purpose.[1] Its versatility allows for both analytical-scale ee determination and preparative-scale separation of enantiomers. The separation is most commonly achieved directly using a Chiral Stationary Phase (CSP).
Expertise & Experience: The Power of Polysaccharide-Based CSPs
The success of a direct chiral separation hinges on the selection of an appropriate CSP.[1] For trifluoromethyl carbinols, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated exceptional utility.[2] The trifluoromethyl group, with its strong electron-withdrawing nature, and the adjacent hydroxyl group can engage in a variety of interactions—including hydrogen bonding, dipole-dipole, and steric interactions—with the chiral cavities and grooves of the polysaccharide polymer. This multi-modal interaction mechanism is key to achieving effective chiral recognition and baseline separation. Columns such as the Chiralpak® and Chiralcel® series are industry standards for these analytes.[2]
Data Presentation: Comparative Performance of CSPs
The choice of CSP and mobile phase is critical for optimizing separation. The following table summarizes typical performance data for the separation of a model analyte, 1-Phenyl-2,2,2-trifluoroethanol, on two different polysaccharide-based columns. This illustrates how different phases and mobile phase systems can be complementary.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10) | 3.12 | 1.18 | 2.10 |
Data sourced from representative performance reports.[2]
Visualization: Chiral HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Protocol: Chiral HPLC Method Development for Trifluoromethyl Carbinols
This protocol provides a generalized methodology for analyzing trifluoromethyl carbinols using polysaccharide-based CSPs.[2]
-
Sample Preparation:
-
Dissolve the racemic or enantioenriched trifluoromethyl carbinol in a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Causality: The ideal solvent is the mobile phase itself to prevent peak distortion. If solubility is an issue, use the stronger solvent of the mobile phase (e.g., isopropanol).
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is required.[2]
-
Column: Select a polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a normal phase mixture, typically n-Hexane/Isopropanol (90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 25°C, for reproducibility.[2]
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 210-254 nm for aromatic carbinols).[2]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard (5-10 µL) to determine the retention times (t_R) and resolution of the two enantiomers.
-
Inject the enantioenriched sample solution.
-
Trustworthiness: Co-injecting the racemic standard with the enantiomerically enriched sample can definitively confirm the identity of the major and minor peaks.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas (A₁ and A₂) corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100 [3][4]
-
Optimization Note: If separation is poor (Rₛ < 1.5), adjust the ratio of the alcohol modifier in the mobile phase. Decreasing the percentage of isopropanol will generally increase retention and improve resolution, while increasing it will shorten analysis time.
-
Chiral Gas Chromatography (GC)
For volatile or semi-volatile trifluoromethyl carbinols, chiral GC offers an excellent alternative with high efficiency and sensitivity. The separation principle is analogous to HPLC, relying on a CSP, typically based on derivatized cyclodextrins coated onto a fused silica capillary column.[5]
Expertise & Experience: The Role of Derivatization and Temperature Programming
While some trifluoromethyl carbinols can be analyzed directly, many benefit from derivatization. Converting the hydroxyl group to a less polar ester or ether (e.g., acetate or trifluoroacetate) can prevent peak tailing caused by interaction with active sites in the GC system and improve volatility.[6]
Unlike isothermal HPLC, GC relies on a precise temperature program. A slow temperature ramp is crucial for resolving closely eluting enantiomers. The ability to easily adjust the temperature provides a powerful tool for method optimization.[6]
Visualization: Chiral GC Workflow
Caption: Workflow for ee determination by Chiral GC.
Protocol: Chiral GC Analysis of Trifluoromethyl Carbinols
-
Derivatization (if required):
-
To 1 mg of the carbinol in a vial, add 100 µL of methylene chloride and 50 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is ready for dilution and injection.
-
Causality: This acetylation step converts the polar alcohol to a more volatile and less interactive ester, leading to better chromatographic peak shape.[6]
-
-
GC System and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a split/splitless injector.
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Program: Start at a low temperature (e.g., 60°C) and hold for 2 minutes, then ramp at 2°C/min to 180°C.
-
Trustworthiness: An optimized slow ramp rate is critical for maximizing the differential interaction with the CSP, thereby enhancing resolution.
-
-
Analysis and Calculation:
-
Inject a 1 µL aliquot of the prepared sample (racemic standard first).
-
Identify and integrate the peak areas for the two enantiomers.
-
Calculate the % ee using the same formula as for HPLC.
-
NMR Spectroscopy: A Powerful Indirect Method
While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers allows for their differentiation and quantification.[7][8] This is achieved by reacting the chiral carbinol with a chiral auxiliary. For trifluoromethyl carbinols, ¹⁹F NMR spectroscopy offers a uniquely advantageous approach.
Expertise & Experience: The ¹⁹F NMR Advantage with Chiral Derivatizing Agents (CDAs)
The trifluoromethyl group is an ideal spectroscopic probe for ¹⁹F NMR. The technique offers a wide chemical shift range, high sensitivity, and a virtually non-existent background signal, making it exceptionally clean for analysis.[9][10]
A Chiral Derivatizing Agent (CDA) is an enantiomerically pure reagent that covalently bonds to the analyte.[11][12] A classic and highly effective CDA for alcohols is Mosher's acid chloride (MTPA-Cl).[11][13] When a racemic trifluoromethyl carbinol reacts with (R)-MTPA-Cl, it forms a mixture of two diastereomeric Mosher's esters: (R,R) and (R,S). These diastereomers exist in different chemical environments, and crucially, the CF₃ groups of the carbinol will now have distinct chemical shifts (Δδ) in the ¹⁹F NMR spectrum. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers.
Data Presentation: Representative NMR Data
The table below shows typical chemical shift differences observed for a diastereomeric mixture formed from a chiral alcohol and a CDA.
| NMR Nucleus | Chiral Derivatizing Agent | Analyte | Typical Δδ (ppm) |
| ¹⁹F | (R)-MTPA | (±)-1-Phenyl-2,2,2-trifluoroethanol | 0.1 - 0.5 |
| ¹H | (R)-MTPA | (±)-1-Phenyl-2,2,2-trifluoroethanol | 0.05 - 0.2 |
Note: The magnitude of Δδ is highly dependent on the specific analyte and solvent.
Visualization: NMR Workflow using a CDA
Caption: Workflow for ee determination by NMR using a CDA.
Protocol: ¹⁹F NMR Determination of ee using Mosher's Acid Chloride
-
Derivatization (Ester Formation):
-
In an NMR tube, dissolve the trifluoromethyl carbinol (approx. 5 mg, 1.0 equiv) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of a base, such as pyridine or triethylamine (approx. 1.2 equiv).
-
Add the chiral derivatizing agent, (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, approx. 1.1 equiv).[11]
-
Cap the NMR tube and shake gently. The reaction is typically complete within 10-20 minutes at room temperature.
-
Causality: The reaction must go to full completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the alcohol. A slight excess of the CDA is used to achieve this.
-
-
NMR Data Acquisition:
-
Place the NMR tube directly into the NMR spectrometer.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Trustworthiness: Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁) to allow for complete relaxation of the fluorine nuclei. This is critical for obtaining accurate and quantitative integration of the signals.
-
-
Data Analysis and Calculation:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the two distinct signals corresponding to the CF₃ groups of the two diastereomeric esters.
-
Carefully integrate the areas of these two signals (I₁ and I₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
-
Conclusion and Method Selection
The determination of enantiomeric excess for trifluoromethyl carbinols can be reliably achieved using chiral HPLC, GC, or NMR spectroscopy.
-
Chiral HPLC is the most versatile and widely used method, suitable for a broad range of analytes and adaptable for preparative-scale purification.[2]
-
Chiral GC is a high-resolution technique ideal for volatile carbinols or those that can be easily derivatized.
-
¹⁹F NMR Spectroscopy using chiral derivatizing agents is a rapid and elegant method that leverages the unique properties of the trifluoromethyl group, providing clean and unambiguous data without the need for chromatographic separation.[9][10]
The choice of method depends on the specific properties of the analyte (volatility, UV absorbance), the available instrumentation, and the goals of the analysis (e.g., routine QC vs. method development). For any application, proper method validation is essential to ensure the trustworthiness and accuracy of the results. By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the stereochemical purity of these vital chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol in Pharmaceutical Intermediate Synthesis
Introduction: A Bifunctional Linchpin for Complex Drug Scaffolds
In the landscape of modern medicinal chemistry, the efficiency of drug synthesis is paramount. The strategic selection of building blocks—molecules that serve as foundational units for more complex active pharmaceutical ingredients (APIs)—is a critical determinant of success. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol emerges as a particularly valuable chiral building block, possessing two distinct and synthetically versatile functional handles. Its structure combines a chiral trifluoromethylated alcohol with an ortho-substituted bromophenyl ring, offering a powerful platform for generating diverse and complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in key transformations central to pharmaceutical intermediate synthesis. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for its use in cross-coupling and substitution reactions.
The Significance of the Constituent Motifs
The power of this reagent lies in the synergistic properties of its two key structural features.
The Chiral 2,2,2-Trifluoroethanol Moiety
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The CF₃ group can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes, which can prolong a drug's half-life.[1][2]
-
Enhance Lipophilicity: This property can improve a drug's ability to permeate cellular membranes, leading to better absorption and distribution.[1][2]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, enabling fine-tuning of a molecule's properties.[2]
Furthermore, the secondary alcohol provides a chiral center, which is crucial for developing enantiomerically pure drugs.[4] As different enantiomers of a drug can have vastly different biological activities, the ability to introduce a stereocenter early in a synthetic sequence is highly advantageous.[4][5] Asymmetric synthesis methods are pivotal in modern drug discovery to access these single-enantiomer compounds.[4][5]
The 2-Bromophenyl Group
The bromine atom on the phenyl ring is a versatile synthetic handle, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are fundamental transformations in the synthesis of complex organic molecules. The ortho-positioning of the bromo group relative to the trifluoroethanol substituent can also introduce specific steric and electronic effects, potentially influencing the regioselectivity and efficiency of subsequent reactions.
Synthetic Utility Workflow
The dual functionality of this compound allows for a divergent synthetic approach. One can either first perform a cross-coupling reaction at the bromophenyl site and then derivatize the alcohol, or vice-versa. This flexibility is invaluable in the multi-step synthesis of complex pharmaceutical targets.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Addition to 2-Bromotrifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary alcohols containing a trifluoromethyl group is of significant interest in medicinal chemistry and drug development. The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to these valuable structures through the addition of an organomagnesium halide to a trifluoromethyl ketone.[1]
This document provides a detailed guide to the reaction conditions for the Grignard addition to 2-bromotrifluoroacetophenone. This particular substrate presents a unique challenge due to the presence of two electrophilic sites: the highly activated ketone carbonyl and the aryl bromide. Understanding and controlling the chemoselectivity of the Grignard reagent is paramount to achieving the desired tertiary alcohol product. We will explore the underlying principles, potential side reactions, and provide detailed protocols for navigating this synthetic challenge.
Scientific Principles and Mechanistic Considerations
The Grignard reaction proceeds via the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[2] The strongly electron-withdrawing trifluoromethyl group in 2-bromotrifluoroacetophenone significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
However, the presence of the aryl bromide introduces a competing reaction pathway. Grignard reagents can also participate in halogen-metal exchange with aryl halides.[3][4] This can lead to the formation of a new Grignard reagent derived from the starting ketone, which can then react with other species in the reaction mixture, leading to undesired byproducts.
Key Challenges:
-
Chemoselectivity: The primary challenge is to favor the 1,2-addition to the ketone over the reaction at the carbon-bromine bond.
-
Side Reactions: Besides halogen-metal exchange, other potential side reactions include enolization of the ketone and reduction of the carbonyl group, particularly with sterically hindered Grignard reagents.
To address these challenges, careful control of reaction parameters, particularly temperature and the nature of the Grignard reagent, is essential. Low temperatures generally favor the kinetic 1,2-addition to the carbonyl and can suppress side reactions like halogen-metal exchange.[5][6]
Visualization of the Reaction Pathway
Caption: General workflow for the Grignard addition to a ketone.
Experimental Protocols
Two primary strategies can be employed for the Grignard addition to 2-bromotrifluoroacetophenone: direct addition of a pre-formed Grignard reagent and in situ formation of the Grignard reagent via halogen-magnesium exchange followed by addition to an electrophile (in this case, the ketone is the electrophile, so direct addition is the focus). For this substrate, direct addition at low temperature is the recommended approach to maximize chemoselectivity.
Protocol 1: Direct Addition of Phenylmagnesium Bromide at Low Temperature
This protocol describes the addition of a commercially available or freshly prepared Grignard reagent to 2-bromotrifluoroacetophenone. Phenylmagnesium bromide is used as a representative example.
Materials:
-
2-Bromotrifluoroacetophenone (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, flame-dried under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Substrate Preparation: Dissolve 2-bromotrifluoroacetophenone (1.0 eq) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Utilizing a "Turbo-Grignard" Reagent for Halogen-Magnesium Exchange (Alternative Approach)
While not a direct addition to the target substrate, this approach is relevant for synthesizing a Grignard reagent that could then be added to 2-bromotrifluoroacetophenone. The use of iPrMgCl·LiCl facilitates the bromine-magnesium exchange at low temperatures on a separate aryl bromide, which can then be used in the addition reaction.[7][8] This method is particularly useful when the desired Grignard reagent is not commercially available or is difficult to prepare by conventional methods.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
iPrMgCl·LiCl (1.1 eq, commercially available solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromotrifluoroacetophenone (0.9 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aryl bromide (e.g., 4-bromoanisole, 1.0 eq) in anhydrous THF.
-
Exchange Reaction: Cool the solution to the recommended temperature for the specific aryl bromide (typically between -20 °C and 0 °C). Add the iPrMgCl·LiCl solution (1.1 eq) dropwise. Stir for 1-2 hours to ensure complete halogen-magnesium exchange.
-
Addition to Ketone: Cool the newly formed Grignard reagent to -78 °C. In a separate flask, dissolve 2-bromotrifluoroacetophenone (0.9 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent.
-
Reaction and Work-up: Follow steps 5-8 from Protocol 1.
Data Presentation
| Parameter | Protocol 1 (Direct Addition) | Protocol 2 (via Halogen-Magnesium Exchange) |
| Grignard Reagent | Phenylmagnesium bromide | Arylmagnesium chloride·LiCl (formed in situ) |
| Stoichiometry (Grignard:Ketone) | 1.2 : 1.0 | 1.1 : 0.9 (relative to starting aryl bromide) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature (Addition) | -78 °C | -78 °C |
| Reaction Time (Addition) | 1-2 hours | 1-2 hours |
| Typical Yield | Moderate to Good | Moderate to Good (dependent on both steps) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Wet glassware or solvent; inactive Grignard reagent. | Ensure all glassware is rigorously dried and use anhydrous solvents. Titrate the Grignard reagent before use. |
| Formation of byproducts | Reaction temperature too high, leading to side reactions. | Maintain a low reaction temperature (-78 °C) throughout the addition. |
| Recovery of starting ketone | Incomplete reaction or enolization. | Increase the amount of Grignard reagent slightly (e.g., to 1.5 eq). Ensure efficient stirring. |
| Complex mixture of products | Lack of chemoselectivity (reaction at C-Br bond). | Use low temperatures and consider using a less reactive Grignard reagent if halogen-metal exchange is a major issue. |
Conclusion
The Grignard addition to 2-bromotrifluoroacetophenone is a viable method for the synthesis of valuable trifluoromethylated tertiary alcohols. The key to a successful transformation lies in carefully controlling the reaction conditions to favor nucleophilic addition to the highly activated ketone over competing side reactions. The use of low temperatures is the most critical parameter for achieving high chemoselectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Derivatization of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Abstract
The incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This functional group can dramatically enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a particularly valuable building block, featuring the advantageous trifluoroethanol moiety and a synthetically versatile bromine atom. This bromine serves as a "poised" handle for a wide array of cross-coupling reactions, enabling the rapid generation of diverse molecular libraries.[3][4] This document provides a detailed, field-proven protocol for the synthesis of the core molecule via nucleophilic trifluoromethylation and outlines robust strategies for its subsequent derivatization.
Introduction: The Strategic Value of Trifluoromethylated Aryl Alcohols
The synthesis of complex molecules for drug discovery requires building blocks that are both structurally significant and synthetically flexible. This compound meets these criteria perfectly.
-
The Trifluoroethanol Moiety : This group imparts unique electronic properties and can act as a hydrogen bond donor, influencing molecular conformation and interaction with biological targets. Its inherent stability often translates to improved pharmacokinetic profiles in drug candidates.[2]
-
The 2-Bromophenyl Group : The bromine atom is not merely a placeholder; it is a key reactive site. Its presence allows for precise and predictable modification through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This enables systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization.[3]
This guide focuses on the most direct and reliable method for synthesizing the parent alcohol: the nucleophilic trifluoromethylation of 2-bromobenzaldehyde using the Ruppert-Prakash reagent (TMSCF3).
Principle of Synthesis: Catalytic Nucleophilic Trifluoromethylation
The direct reaction between an aldehyde and trimethyl(trifluoromethyl)silane (TMSCF3) is inefficient as TMSCF3 is not sufficiently nucleophilic.[1] The reaction requires a nucleophilic activator to generate a highly reactive trifluoromethylating species. A substoichiometric amount of a simple base, such as potassium carbonate (K2CO3), can serve as an effective catalyst.
The mechanism proceeds in two key stages:
-
Catalytic Trifluoromethylation : The activator (K2CO3) interacts with TMSCF3 to generate a transient, highly nucleophilic trifluoromethyl anion (-CF3). This anion rapidly attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting alkoxide is trapped by the TMS group, forming a stable silyl ether intermediate.
-
Acidic Deprotection : The trimethylsilyl (TMS) protecting group is readily cleaved under mild acidic conditions (e.g., 1 M HCl) to yield the final alcohol product, this compound.[1]
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Success at each stage is verified before proceeding, ensuring efficiency and reliability.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Notes |
| 2-Bromobenzaldehyde | C7H5BrO | 185.02 | Purity >98% |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | C4H9F3Si | 142.20 | Handle in a fume hood |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | Anhydrous, finely powdered |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | Anhydrous, <50 ppm water |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Reagent grade |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Reagent grade |
| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Anhydrous |
| Saturated aq. NH4Cl | - | - | For quenching |
| Brine | - | - | Saturated aq. NaCl |
| Silica Gel | SiO2 | 60.08 | For column chromatography |
Step-by-Step Methodology
Caption: Experimental workflow from reaction setup to final product characterization.
Part A: Synthesis of the TMS-Protected Intermediate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (10.0 mmol, 1.85 g) and anhydrous potassium carbonate (1.0 mmol, 0.138 g).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Using a syringe, add 50 mL of anhydrous DMF. Stir the mixture until the solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add TMSCF3 (15.0 mmol, 2.13 g, approx. 2.2 mL) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or GC/MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding 50 mL of saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude TMS-protected alcohol as an oil.[1]
Part B: Deprotection and Purification
-
Dissolution: Dissolve the crude oil from the previous step in 50 mL of THF.
-
Acidification: To the stirred solution, add 20 mL of 1 M HCl.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the TMS-protected intermediate by TLC.
-
Workup: Once deprotection is complete, carefully neutralize the mixture with a saturated aqueous NaHCO3 solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil or low-melting solid.
Characterization Data
| Property | Value |
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol [5] |
| Appearance | Colorless oil / White solid |
| ¹H NMR (CDCl₃) | δ ~7.6 (d), ~7.4 (t), ~7.2 (t), ~5.2 (q), ~2.5 (d, OH) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~-78 (d) ppm |
| MS (EI) | m/z 254/256 (M⁺), 185/187, 155/157 |
Protocol for Synthesis of Derivatives
The synthesized this compound is a versatile platform for generating derivatives via palladium-catalyzed cross-coupling. The bromine atom can be substituted to form new C-C or C-N bonds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the nucleophilic trifluoromethylation of 2-bromobenzaldehyde. This reaction typically employs a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), activated by a nucleophilic catalyst.
Q2: I am getting a very low yield. What are the most likely causes?
Low yield is a frequent issue and can stem from several factors. The most common culprits are:
-
Moisture in the reaction: Anhydrous conditions are critical as TMSCF3 and the intermediate anionic species are highly sensitive to water.
-
Inactive catalyst: The fluoride source used for activation (e.g., TBAF) can degrade over time.
-
Poor quality starting materials: Impurities in the 2-bromobenzaldehyde can inhibit the reaction.
-
Suboptimal reaction temperature: The reaction is typically run at low temperatures to ensure selectivity and stability of the intermediates.
Q3: My reaction is not going to completion, even after an extended reaction time. What should I check?
If you observe a significant amount of unreacted 2-bromobenzaldehyde, consider the following:
-
Stoichiometry of reagents: Ensure that the trifluoromethylating agent is present in a slight excess.
-
Catalyst loading: An insufficient amount of catalyst will result in a sluggish reaction.
-
Reaction temperature: While the reaction is initiated at a low temperature, it may require gradual warming to room temperature to proceed to completion.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted 2-bromobenzaldehyde.
-
The isolated yield is significantly below the expected range.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Moisture Contamination | Water will rapidly quench the trifluoromethyl anion (CF3-), preventing it from reacting with the aldehyde. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Degraded Ruppert-Prakash Reagent (TMSCF3) | TMSCF3 is sensitive to moisture and can decompose over time. | Use a fresh bottle of the reagent or purify older stock by distillation. |
| Ineffective Catalyst Activation | The fluoride source (e.g., TBAF, CsF) may be hydrated or decomposed. | Use a freshly opened bottle of the catalyst or dry it under a vacuum. Consider using a different fluoride source. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that are not the starting material or the desired product.
-
Difficulty in purifying the final product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Cannizzaro Reaction | If the reaction conditions become basic and water is present, 2-bromobenzaldehyde can undergo a disproportionation reaction to form 2-bromobenzoic acid and 2-bromobenzyl alcohol. | Maintain strictly anhydrous conditions and control the amount of basic catalyst used. |
| Formation of Hexafluoro-2-propanol Derivatives | If the trifluoromethyl anion attacks the product, it can lead to the formation of more complex fluorinated species. | Keep the reaction temperature low to minimize the rate of this side reaction. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
2-bromobenzaldehyde
-
Ruppert-Prakash reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add the Ruppert-Prakash reagent (1.2 eq) to the solution. Then, add the TBAF solution (0.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This flowchart can help diagnose the root cause of low product yield.
Caption: Diagnostic flowchart for troubleshooting low yield.
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. This valuable fluorinated building block presents unique synthetic challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate potential side reactions and optimize your synthetic outcomes.
Introduction: The Synthetic Landscape
The primary and most effective route to this compound is the nucleophilic trifluoromethylation of 2-bromobenzaldehyde. The reagent of choice for this transformation is typically trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1] This method offers high efficiency but requires careful control of reaction conditions to mitigate side reactions. An alternative, though often less direct, approach involves the use of a Grignard reagent, such as trifluoromethylmagnesium bromide, which also presents its own set of challenges.
This guide will focus predominantly on the Ruppert-Prakash methodology, as it is the more prevalent and generally higher-yielding approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the nucleophilic trifluoromethylation of 2-bromobenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃) in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][2]
Q2: Why is my reaction yield low?
A2: Low yields can stem from several factors. The most common culprits are moisture in the reaction, impure starting materials, or incomplete reaction. Ensure all glassware is rigorously dried, and solvents are anhydrous. The 2-bromobenzaldehyde should be pure, as aldehydes are prone to oxidation to the corresponding carboxylic acid.
Q3: What are the main side products to expect?
A3: The primary side reactions in the Ruppert-Prakash reaction include the formation of a silyl enol ether if the aldehyde has enolizable protons (not the case for 2-bromobenzaldehyde), and the formation of fluoroform (CF₃H) from the protonation of the trifluoromethyl anion.[3][4] In Grignard-based routes, biphenyl-type byproducts from Wurtz coupling can be a significant issue.
Q4: How can I monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting aldehyde from the product alcohol. The disappearance of the 2-bromobenzaldehyde spot indicates the reaction is nearing completion.
Q5: What is the best way to purify the final product?
A5: The crude product is typically purified by flash column chromatography on silica gel.[5] A gradient elution with a mixture of hexanes and ethyl acetate is often effective. For further purification, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: The reaction fails to initiate or proceeds very slowly.
| Possible Cause | Suggested Solution |
| Inactive Fluoride Source | The fluoride initiator (e.g., TBAF) is crucial for activating the Ruppert-Prakash reagent.[6] If the TBAF solution is old or has been exposed to moisture, its activity can be diminished. Use a fresh, anhydrous solution of TBAF. |
| Low Reaction Temperature | While the reaction is often initiated at low temperatures to control exothermicity, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Poor Quality Reagents | Impurities in the 2-bromobenzaldehyde or the Ruppert-Prakash reagent can inhibit the reaction. Ensure the aldehyde is free of carboxylic acid impurities and use a high-purity grade of TMSCF₃. |
Problem 2: Significant formation of byproducts.
| Possible Cause | Suggested Solution |
| Presence of Water | Water will quench the trifluoromethyl anion, leading to the formation of fluoroform (CF₃H) and reducing the yield of the desired product.[3] Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Silyl Ether of the Product | The initial product of the reaction is the O-silylated alcohol. Incomplete hydrolysis during the workup will result in this byproduct. Ensure the acidic workup is sufficient to cleave the O-Si bond. |
| Decomposition of the Ruppert-Prakash Reagent | The Ruppert-Prakash reagent can decompose, particularly in the presence of certain nucleophiles or at elevated temperatures, potentially leading to the formation of difluorocarbene.[7][8] Maintain careful temperature control and use the appropriate catalyst. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities during Chromatography | If the product co-elutes with starting material or byproducts, optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. For example, a gradient of 1% to 20% ethyl acetate in hexanes can provide good separation.[5][9] |
| Product Oiling Out During Recrystallization | If the product "oils out" instead of crystallizing, the solvent system is not ideal. A mixture of solvents, such as ethanol and water, or hexanes and ethyl acetate, can be screened to find a system where the product is soluble when hot but sparingly soluble when cold.[10][11] |
| Persistent Minor Impurities | If minor impurities persist after chromatography, a second purification step like recrystallization is recommended. Ensure the product is fully dried to remove residual solvents before assessing purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ruppert-Prakash Reaction
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Bromobenzaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (1.2 eq) to the stirred solution.
-
Initiation: Add a catalytic amount of TBAF solution (0.1 eq) dropwise. An exothermic reaction may be observed. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Main reaction pathway and a key side reaction in the synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Reagents & Solvents [chem.rochester.edu]
stability of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol under acidic/basic conditions
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This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the chemical stability of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Section 1: Overview & Key Stability Considerations
This compound is a substituted benzylic alcohol. Its stability is significantly influenced by the electronic properties of its substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the bromo (-Br) group on the phenyl ring. These features make the benzylic proton more acidic and influence the reactivity of the hydroxyl group.
Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[1][2] Regulatory bodies like the ICH recommend that these studies aim for 5-20% degradation to provide meaningful data on degradation pathways and products.[3]
Summary of Stability Profile:
| Condition | Stability | Primary Degradation Pathway(s) |
| Acidic (e.g., HCl) | Moderately Stable | Slow acid-catalyzed dehydration (E1 mechanism) to form an alkene. Potential for etherification at high concentrations/temperatures. |
| Basic (e.g., NaOH) | Less Stable | Prone to base-catalyzed elimination (E2 mechanism) to form an alkene. The benzylic proton is activated by the -CF₃ group. |
| Oxidative (e.g., H₂O₂) | Potentially Unstable | The benzylic alcohol moiety can be oxidized to the corresponding ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone.[4][5] |
| Photolytic | Requires Evaluation | Aromatic bromine compounds can be susceptible to photodecomposition. Specific studies are necessary.[1] |
| Thermal | Generally Stable | Stable at typical ambient and accelerated storage conditions (up to 50-60°C). Degradation may occur at higher temperatures.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products I should look for under acidic or basic stress? A1: The primary degradation product under both acidic and basic conditions is the corresponding styrene derivative, 1-bromo-2-(1-(trifluoromethyl)vinyl)benzene , formed via dehydration/elimination of water. Under oxidative stress, the primary degradant is the ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone .[4][7][8]
Q2: How does the trifluoromethyl (-CF₃) group affect the molecule's stability? A2: The -CF₃ group is a strong electron-withdrawing group. It significantly increases the acidity of the hydroxyl proton and the adjacent benzylic proton. This makes the molecule more susceptible to base-catalyzed elimination reactions. It also destabilizes any potential carbocation intermediate that would form during an E1 elimination, making acid-catalyzed dehydration slower than for a non-fluorinated analogue.[9]
Q3: Are there any special considerations for developing an HPLC method for this compound and its degradants? A3: Yes. Due to the fluorine atoms, using a mobile phase containing 2,2,2-trifluoroethanol (TFE) can sometimes improve peak shape and resolution for fluorinated compounds.[10][11][12] A standard reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for pH control) is a good starting point. The primary degradant (the alkene) will be less polar and thus have a longer retention time than the parent alcohol.
Q4: My experiment involves a basic deprotection step. Will this compound survive? A4: It depends on the conditions. The compound is susceptible to base-catalyzed elimination. Mild bases (e.g., K₂CO₃, DIPEA) at low temperatures may be tolerated for short periods. Strong bases like NaOH, KOH, or alkoxides, especially with heating, will likely cause significant degradation. A small-scale pilot reaction to test stability under your specific conditions is strongly recommended.
Section 3: Troubleshooting Guide: Experimental Observations
Observation 1: I see a new, less polar peak in my HPLC after treating the compound with acid and heat. The mass is 18 Da less than the parent compound.
-
Likely Cause: You are observing acid-catalyzed dehydration. The loss of 18 Da corresponds to the loss of a water molecule (H₂O) to form an alkene.[13][14]
-
Mechanism: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).[15] The water molecule departs, and a proton is abstracted from an adjacent carbon to form a double bond. This is a classic E1 or E2 elimination pathway.[14]
-
Solution: If degradation is undesirable, reduce the acid concentration, lower the reaction temperature, or shorten the exposure time. If this is part of a forced degradation study, these results confirm the dehydration pathway.
Observation 2: After adding NaOH to my sample, the parent peak in the HPLC chromatogram rapidly decreases, even at room temperature.
-
Likely Cause: You are observing rapid base-catalyzed elimination (E2 mechanism).
-
Mechanism: The strong base (hydroxide ion) abstracts the acidic benzylic proton. The resulting carbanion expels the hydroxyl group to form the alkene. The electron-withdrawing -CF₃ group makes this proton particularly susceptible to abstraction.
-
Solution: For stability, avoid strong bases. Use non-nucleophilic organic bases if a basic environment is required. For forced degradation studies, you may need to use milder conditions (e.g., lower concentration of NaOH, lower temperature) to achieve the target 5-20% degradation.[3]
Observation 3: My mass spectrometry results show a peak corresponding to the molecular weight of 1-(2-bromophenyl)-2,2,2-trifluoroethanone.
-
Likely Cause: Your sample has undergone oxidation.
-
Mechanism: Benzylic alcohols can be oxidized to ketones.[4][5] This can be caused by exposure to oxidizing agents (even atmospheric oxygen over long periods, especially with light or metal catalysts) or during certain reaction conditions.
-
Solution: Ensure your solvents are peroxide-free. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. If this is seen in a forced degradation study with an oxidant like H₂O₂, this is the expected result.
Section 4: Protocols for Forced Degradation Studies
These protocols are designed to achieve a target degradation of 5-20% as recommended by ICH guidelines.[3][6] Initial trials may be necessary to optimize stress duration and temperature for your specific batch.
Workflow for Stability Assessment
Caption: General workflow for forced degradation studies.
Protocol 1: Acidic Degradation
-
Sample Preparation: Add 1 mL of the 1 mg/mL stock solution of this compound in acetonitrile to a vial. Add 1 mL of 0.2 M HCl.
-
Stress Condition: Cap the vial and place it in a heating block or water bath at 60°C.
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Quenching: For each aliquot, take 100 µL of the reaction mixture and add it to a vial containing 100 µL of 0.2 M NaOH to neutralize the acid. Dilute with 800 µL of mobile phase (50:50 Acetonitrile:Water).
-
Analysis: Analyze immediately by HPLC.
Protocol 2: Basic Degradation
-
Sample Preparation: Add 1 mL of the 1 mg/mL stock solution in acetonitrile to a vial. Add 1 mL of 0.02 M NaOH.
-
Stress Condition: Cap the vial and keep it at room temperature (25°C), protected from light.
-
Time Points: Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Quenching: For each aliquot, take 100 µL of the reaction mixture and add it to a vial containing 100 µL of 0.02 M HCl to neutralize the base. Dilute with 800 µL of mobile phase.
-
Analysis: Analyze immediately by HPLC.
Section 5: Mechanistic Insights
Understanding the potential reaction mechanisms is crucial for predicting degradation products and developing strategies to mitigate instability.
Diagram: Acid-Catalyzed Dehydration (E1 Pathway)
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 8. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
overcoming poor conversion in the reduction of 2-bromotrifluoroacetophenone
Welcome to the technical support center for the reduction of 2-bromotrifluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging but synthetically valuable transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor conversion and other common issues encountered during your experiments.
Introduction
The reduction of 2-bromotrifluoroacetophenone to the corresponding 2-bromo-1-phenyl-1-(trifluoromethyl)ethanol is a critical step in the synthesis of various pharmaceutical intermediates. The presence of both a bromine atom at the alpha position and a highly electron-withdrawing trifluoromethyl group on the carbonyl carbon introduces unique challenges to this reduction. This guide provides practical, field-proven insights to help you navigate these complexities and achieve high conversion and selectivity.
Troubleshooting Guide: Overcoming Poor Conversion and Side Reactions
This section addresses specific problems you may encounter during the reduction of 2-bromotrifluoroacetophenone.
Question 1: I am observing low or no conversion of my starting material. What are the potential causes and how can I improve the yield?
Low conversion is a common issue and can often be attributed to several factors related to the reducing agent, reaction conditions, and the stability of the starting material.
-
Insufficiently Reactive Reducing Agent: While sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones, the electron-withdrawing trifluoromethyl group deactivates the carbonyl group, making it less electrophilic.[1][2]
-
Solution: Consider using a more potent reducing agent. However, be mindful that harsher conditions can lead to side reactions. A systematic approach to screening reducing agents is recommended.
-
-
Decomposition of the Reducing Agent: Sodium borohydride can decompose in protic solvents, especially at non-optimal pH.
-
Solution: Ensure your solvent is dry and consider running the reaction at a lower temperature to minimize decomposition. Adding the NaBH₄ portion-wise can also help maintain an effective concentration throughout the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.
-
Solution: Experiment with a temperature gradient, starting from 0 °C and slowly warming to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.
-
-
Poor Quality of Starting Material: The 2-bromotrifluoroacetophenone starting material may have degraded, especially if not stored properly.
-
Solution: Verify the purity of your starting material by NMR or other analytical techniques before starting the reaction.
-
Question 2: My reaction is producing significant amounts of byproducts. What are they and how can I minimize their formation?
The primary side reactions in the reduction of α-bromo ketones are debromination and the formation of rearrangement products.
-
Debromination: The bromo group can be reduced by the hydride reagent, leading to the formation of trifluoroacetophenone, which is then reduced to the corresponding alcohol.
-
Causality: This is more likely to occur with stronger reducing agents or upon prolonged reaction times.
-
Solution: Use a milder reducing agent like sodium borohydride under carefully controlled conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reduction.
-
-
Favorskii-type Rearrangement: While less common under reductive conditions, the basicity of the reaction medium (especially with alkoxide formation) could potentially lead to rearrangement pathways.
-
Solution: Maintain a neutral or slightly acidic workup to avoid base-catalyzed side reactions.
-
Question 3: I am struggling with the purification of the final product, 2-bromo-1-phenyl-1-(trifluoromethyl)ethanol. What are the best practices?
The product can be challenging to purify due to its physical properties and potential impurities.
-
Solution: Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Given that the starting material and product are lipophilic, careful selection of the eluent system is crucial.[3] Recrystallization from a suitable solvent system can also be an effective purification method for crystalline products.[4]
Frequently Asked Questions (FAQs)
This section covers broader questions about the reduction of 2-bromotrifluoroacetophenone.
FAQ 1: What are the recommended starting conditions for a standard reduction of 2-bromotrifluoroacetophenone?
For a standard, racemic reduction, the following conditions are a good starting point:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for ketones.[5][6] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that are compatible with NaBH₄. |
| Temperature | 0 °C to Room Temperature | Starting at a low temperature helps control the reaction rate and minimize side reactions. |
| Stoichiometry | 1.5 - 2.0 equivalents of NaBH₄ | An excess is used to ensure complete reaction and to compensate for any decomposition.[2] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS to determine the optimal time. |
FAQ 2: How can I achieve an asymmetric reduction to obtain a specific enantiomer of the product?
Enantiomerically pure halohydrins are valuable intermediates in pharmaceutical synthesis.[7] Several methods can be employed for asymmetric reduction:
-
Chiral Catalysts with Borane: The use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane source (e.g., BH₃·DMS) is a well-established method for the asymmetric reduction of ketones.[8][9]
-
Biocatalysis: Ketoreductases (KREDs) or whole-cell biocatalysts can exhibit high enantioselectivity in the reduction of ketones.[10] Screening a library of enzymes is often necessary to find one with high activity and selectivity for this specific substrate.
-
Chiral Modified Hydride Reagents: Preparing a chiral reducing agent in situ by reacting NaBH₄ with a chiral ligand, such as an amino acid derivative, can induce asymmetry in the reduction.
FAQ 3: What is the mechanism for the reduction of 2-bromotrifluoroacetophenone with sodium borohydride?
The reduction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.
Caption: Mechanism of NaBH₄ Reduction.
The reaction involves two main steps:
-
Nucleophilic Addition: A hydride ion from sodium borohydride attacks the partially positive carbonyl carbon, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in an alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol) to yield the final alcohol product.[1]
Experimental Protocols
Protocol 1: Standard Racemic Reduction using Sodium Borohydride
-
Reaction Setup: Dissolve 2-bromotrifluoroacetophenone (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Workup: Extract the product with ethyl acetate (3 x volume of the reaction mixture). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Poor Conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ftb.com.hr [ftb.com.hr]
Technical Support Center: Refining Workup Procedures for 1-(2-Bromophenyl)-2,2,2-trifluoroethanol Reactions
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the workup and purification of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. The synthesis of this valuable fluorinated building block, typically via nucleophilic trifluoromethylation of 2-bromobenzaldehyde or addition of a 2-bromophenyl organometallic reagent to a trifluoroacetyl source, often presents unique challenges post-reaction. This document offers in-depth, field-proven insights to navigate these complexities, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture formed a severe emulsion during the aqueous wash. How can I break it?
A: Emulsion formation is common when residual polar aprotic solvents (e.g., THF, DMF) are present or when fine precipitates form at the interface.[1][2] To resolve this, first try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation of the organic phase. If this fails, filtering the entire emulsified mixture through a pad of Celite® can break up the microscopic particles causing the emulsion. As a last resort, centrifugation of the mixture is highly effective.
Q2: After quenching my Ruppert-Prakash (TMSCF₃) reaction, I see a persistent, less polar impurity by TLC. What is it and how do I remove it?
A: This is almost certainly the trimethylsilyl (TMS)-protected alcohol intermediate. The reaction between the trifluoromethyl anion and the aldehyde first generates a silylated alkoxide, which must be hydrolyzed to the desired alcohol.[3][4] If your acidic quench (e.g., 1M HCl) was too brief or not vigorous enough, this deprotection may be incomplete. To resolve this, return the crude material to a flask with a suitable solvent (e.g., ethyl acetate or THF) and stir vigorously with 1M HCl for 30-60 minutes. Monitor the disappearance of the TMS-ether by TLC before proceeding with the rest of the workup.
Q3: I have unreacted 2-bromobenzaldehyde in my final product. Is there a chemical way to remove it besides chromatography?
A: Yes, unreacted aldehydes can be removed with a sodium bisulfite wash. Dissolve your crude product in a suitable solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde, which will partition into the aqueous layer. Be sure to perform this in a separatory funnel and shake well. Follow with a standard water or brine wash to remove any residual bisulfite.
Q4: My product seems to have some solubility in the aqueous layer, leading to low yields. How can I mitigate this?
A: The presence of the hydroxyl and trifluoromethyl groups can increase the water solubility of your product compared to the starting materials.[5] To minimize product loss, always back-extract the aqueous layers from your initial separation with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) 1-2 times. Combining these back-extracts with your main organic layer can significantly improve recovery. Additionally, ensuring the aqueous layer is saturated with NaCl (brine wash) will decrease the solubility of organic compounds in it.[1]
Visualized Experimental Workflow: Standard Workup Protocol
The following diagram outlines a standard, robust workup procedure following the synthesis of this compound.
Caption: General workup and purification workflow with integrated troubleshooting checkpoints.
Troubleshooting Guide: Common Issues and Solutions
This section details specific problems that may arise during the workup, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction did not go to completion. 2. Product in Aqueous Layer: The product is partially soluble in water.[5] 3. Incomplete TMS-ether Hydrolysis: Silyl ether intermediate was not fully deprotected.[3] | 1. Confirm reaction completion by TLC or LC-MS before quenching. 2. Back-extract all aqueous layers with fresh organic solvent. Use brine to decrease the polarity of the aqueous phase. 3. Re-subject the crude material to acidic conditions (e.g., 1M HCl in THF/EtOAc) with vigorous stirring. |
| Persistent Emulsion at Interface | 1. High Concentration of Salts: Reaction byproducts or quenching salts are precipitating. 2. Residual High-Polarity Solvent: Solvents like DMF or THF are still present.[6] 3. Fine Particulate Matter: Insoluble impurities are stabilizing the emulsion. | 1. Add saturated brine to increase the ionic strength of the aqueous phase. 2. Dilute the organic layer with a less polar solvent (e.g., add ethyl acetate to a THF solution) before washing. 3. Filter the entire mixture through a pad of Celite® or glass wool. For stubborn emulsions, centrifugation is very effective. |
| Oily or Gooey Product After Concentration | 1. Silicon-based Impurities: Residual siloxanes from the Ruppert-Prakash reagent.[7] 2. Unreacted Starting Material: Unreacted 2-bromobenzaldehyde or organometallic precursors. 3. Solvent Residue: High-boiling point solvents (e.g., DMF, DMSO) were not fully removed.[8] | 1. Purify via flash column chromatography on silica gel. Siloxanes are typically much less polar than the desired alcohol. 2. For aldehyde impurity, perform a sodium bisulfite wash. For other impurities, chromatography is the best option. 3. If the product is stable, co-evaporate with a lower-boiling solvent like toluene or perform a thorough aqueous workup with multiple water washes to remove DMF/DMSO. |
| Product Decomposes on Silica Gel Column | 1. Acidic Nature of Silica: The product may be sensitive to the acidic surface of standard silica gel. 2. Product Instability: The trifluoroethanol moiety can sometimes be labile under certain conditions. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising base, such as triethylamine (~1%). 2. Use an alternative stationary phase like neutral alumina for chromatography. Work quickly and avoid leaving the product on the column for extended periods. |
Detailed Experimental Protocols
Protocol 1: Standard Workup for Ruppert-Prakash Reaction
This protocol assumes the reaction was performed using 2-bromobenzaldehyde and TMSCF₃ with a catalytic fluoride source (e.g., TBAF) in THF.
-
Cool and Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Acidic Hydrolysis: Slowly and carefully add 1M aqueous HCl solution dropwise. A typical volume would be equal to the volume of the reaction solvent.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. Monitor the disappearance of the silyl ether intermediate by TLC.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate. The layers should separate. If an emulsion forms, add brine.
-
Separate and Wash: Separate the organic layer. Wash it sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine to remove the bulk of the water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Workup for Grignard-Type Reactions
This protocol is for reactions involving the addition of a 2-bromophenyl Grignard reagent to a trifluoroacetyl electrophile.
-
Cool and Quench: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quench with Mild Acid: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution. This is a weakly acidic salt that effectively quenches the Grignard reagent and hydrolyzes the magnesium alkoxide without the risks of strong acids.[2]
-
Causality: Strong acids can potentially promote side reactions with the sensitive alcohol product. NH₄Cl provides a controlled proton source.
-
-
Stir and Extract: Stir the mixture for 15-20 minutes until the solids dissolve as much as possible. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine and Wash: Combine the organic extracts and wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoroethanol [chemeurope.com]
- 6. Workup [chem.rochester.edu]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Introduction: The Criticality of Chiral Purity
In the landscape of modern drug development, chirality is a paramount consideration. The stereoisomers, or enantiomers, of a chiral molecule can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. The compound 1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a key chiral building block in the synthesis of advanced pharmaceutical intermediates. Its trifluoromethyl group and aromatic ring make it a versatile synthon, but its utility is entirely dependent on its enantiomeric purity. Therefore, the robust validation of its enantiomeric excess (e.e.) is not merely an analytical task; it is a foundational requirement for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the e.e. of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounded in the principles of analytical validation set forth by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for their specific needs.
Pillar 1: The Regulatory Framework for Validation
Any analytical method intended for quality control or to support regulatory filings must be validated to demonstrate its fitness for purpose.[2][3] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining key validation characteristics.[4]
Key Validation Parameters for an Enantiomeric Excess Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, most critically, its counter-enantiomer.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For e.e. determination, this involves demonstrating a linear relationship between the theoretical and measured ratios of enantiomers.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay variation).
-
Quantitation Limit (QL): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Pillar 2: A Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be approached via several advanced analytical techniques. The primary methods are chromatographic, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), along with Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method possesses distinct advantages and limitations.
dot
Caption: Relationship between analytical techniques and key performance parameters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantioselective analysis.[5] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). For compounds like this compound, polysaccharide-based CSPs are the industry standard.[6]
-
Causality of Choice: Polysaccharide derivatives (e.g., amylose or cellulose coated on silica) offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polymer backbone. This multi-modal interaction capability makes them highly effective for a broad range of chiral compounds, including aromatic alcohols.[6]
Chiral Gas Chromatography (GC)
Chiral GC is an excellent choice for analytes that are volatile and thermally stable.[7] Given the structure of this compound, it is sufficiently volatile for GC analysis. Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
-
Causality of Choice: Cyclodextrin-based CSPs are macrocyclic oligosaccharides that form a tapered cavity. Enantioselective recognition is achieved through host-guest inclusion complexation, where the enantiomers fit differently into the chiral cavity, leading to different retention times. For some alcohols, derivatization with agents like trifluoroacetic anhydride can improve volatility and detector response.[8][9]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[10][11] It uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[12][13] This technique offers significant advantages in speed and reduced solvent consumption.
-
Causality of Choice: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to HPLC, drastically reducing analysis times.[13][14] This makes SFC ideal for high-throughput screening during reaction optimization. The separation principles are similar to HPLC, with polysaccharide-based CSPs being the most widely used and effective.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a distinct advantage: it can determine enantiomeric excess without chromatographic separation.[16] This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or by inducing diastereomeric interactions with a chiral solvating agent (CSA).[17][18]
-
Causality of Choice: For this compound, ¹⁹F NMR is an exceptionally powerful tool. The trifluoromethyl (CF₃) group provides a highly sensitive NMR handle with a large chemical shift range and no background interference.[19] In the presence of a chiral auxiliary, the CF₃ groups of the two enantiomers exist in different magnetic environments, resulting in two distinct signals whose integration directly corresponds to the enantiomeric ratio.[20]
Pillar 3: Head-to-Head Performance Comparison
The choice of analytical technique is often a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis (e.g., routine QC vs. high-throughput screening).
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral ¹⁹F NMR |
| Speed per Sample | Moderate (5-20 min) | High (3-15 min) | Very High (1-5 min) | Very High (<5 min) |
| Sensitivity | High (UV, MS) | Very High (FID, MS) | High (UV, MS) | Low (requires >1 mg) |
| Solvent Consumption | High | Very Low | Very Low | Low |
| Method Development | Can be complex | Moderate | Rapid (screening) | Moderate |
| Sample Throughput | Moderate | High | Very High | High |
| Destructive | Yes | Yes | Yes | No (sample recoverable) |
| Regulatory Acceptance | High | High | Growing | Moderate (as primary) |
Pillar 4: Validated Experimental Protocols
The following protocols are provided as robust starting points for the validation of enantiomeric excess for this compound. They are designed to be self-validating systems, beginning with the analysis of a racemic standard to confirm method specificity.
dot
Caption: General experimental workflow for validating enantiomeric excess.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: This protocol uses a widely applicable polysaccharide CSP, known for its excellent performance with aromatic alcohols.[6] The normal-phase mobile system provides strong enantioselective interactions.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a racemic standard of this compound at 1.0 mg/mL in the mobile phase.
-
Prepare the test sample at 1.0 mg/mL in the mobile phase.
-
-
Methodology:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. Identify the retention times of the two enantiomers and ensure baseline separation (Resolution, Rs ≥ 1.5).[6]
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
-
Data Analysis:
-
Enantiomeric Excess (% e.e.) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.[21]
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
-
Rationale: This SFC method provides a rapid, high-throughput alternative to HPLC, significantly reducing solvent waste and analysis time. The chosen conditions are a common starting point for chiral screening.[14]
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.
-
Column: Chiralpak® AD-H, 150 x 4.6 mm, 3 µm (or equivalent).
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Prepare a racemic standard at 1.0 mg/mL in Methanol.
-
Prepare the test sample at 1.0 mg/mL in Methanol.
-
-
Methodology:
-
Equilibrate the system with the specified mobile phase and back pressure.
-
Inject the racemic standard to confirm peak elution and separation.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
-
Data Analysis:
-
Calculate % e.e. using the same formula as for HPLC.
-
Protocol 3: Chiral ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: This protocol leverages the CF₃ group for a clean and sensitive analysis without chromatographic separation. (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol is an effective chiral solvating agent (CSA) that induces chemical shift non-equivalence through transient diastereomeric complex formation.
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a fluorine probe.
-
Chiral Solvating Agent (CSA): (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation (in an NMR tube):
-
Dissolve ~5 mg of the this compound sample (racemic or unknown) in ~0.6 mL of CDCl₃.
-
Acquire a baseline ¹⁹F NMR spectrum. A single signal should be observed.
-
Add ~1.5-2.0 equivalents of the CSA ((S)-TFAE) to the NMR tube.
-
Mix thoroughly.
-
-
Methodology:
-
Acquire the ¹⁹F NMR spectrum of the mixture.
-
Ensure the signals for the two enantiomers are baseline resolved. The chemical shift difference (Δδ) should be sufficient for accurate integration.
-
Carefully integrate the two signals corresponding to the R and S enantiomers.
-
-
Data Analysis:
-
Enantiomeric Excess (% e.e.) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] × 100.[20]
-
Conclusion and Recommendations
The validation of enantiomeric excess for this compound is a multi-faceted task where the choice of methodology has significant implications for efficiency, cost, and data quality.
-
For High-Throughput Screening and Process Development: Chiral SFC is the superior choice. Its unparalleled speed and low solvent consumption allow for rapid analysis of numerous samples, accelerating reaction optimization.[11][13]
-
For Routine Quality Control and Regulatory Filings: Chiral HPLC remains the gold standard. Its robustness, high sensitivity, and widespread regulatory acceptance make it the most reliable choice for final product release testing.[5][22]
-
For Rapid, Non-Destructive Analysis: Chiral ¹⁹F NMR is an excellent orthogonal technique. It is exceptionally fast for a quick purity check and allows for sample recovery. Its use as a complementary method provides a high degree of confidence in the results obtained from chromatography.
Ultimately, a robust validation package should adhere to ICH Q2(R1) guidelines and may benefit from using two orthogonal techniques (e.g., HPLC and ¹⁹F NMR) to provide unequivocal proof of enantiomeric purity. This dual-method approach embodies the principles of scientific integrity and trustworthiness, ensuring the delivery of high-quality chiral building blocks for the advancement of pharmaceutical development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. selvita.com [selvita.com]
- 11. news-medical.net [news-medical.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. ChemPartner [chempartner.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Evaluating 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most elegant and efficient strategies to achieve this goal. This guide provides a comprehensive comparison of various classes of chiral ligands, with a special focus on the potential role of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, a fluorinated chiral alcohol, in this critical field.
The Central Role of Chiral Ligands
At the heart of asymmetric catalysis lies the chiral ligand. These molecules, themselves chiral, coordinate to a metal center to create a chiral catalytic complex. This complex then interacts with the substrate in a way that favors the formation of one enantiomer of the product over the other. The effectiveness of a chiral ligand is measured by its ability to induce high enantioselectivity (expressed as enantiomeric excess, or ee), achieve high product yields, and exhibit high catalytic turnover numbers.
The design of chiral ligands is a nuanced art, balancing steric and electronic factors to create a well-defined chiral pocket around the metal center. This guide will delve into the performance of several prominent classes of chiral ligands, using the enantioselective addition of diethylzinc to benzaldehyde as a benchmark reaction—a widely accepted standard for evaluating ligand efficacy.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organometallic reagents to prochiral carbonyls is a fundamental C-C bond-forming reaction. The enantioselective ethylation of benzaldehyde with diethylzinc is a classic testbed for new chiral ligands.
Experimental Protocol: General Procedure for Enantioselective Diethylzinc Addition
A standardized protocol is crucial for the objective comparison of different chiral ligands. The following is a general procedure adapted from established methodologies.
Materials:
-
Anhydrous solvent (e.g., toluene, hexane)
-
Chiral ligand
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
Diethylzinc (Et₂Zn) (solution in hexane)
-
Benzaldehyde (freshly distilled)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand (typically 2-20 mol%) is dissolved in the anhydrous solvent. To this solution, Ti(OiPr)₄ (typically 1.2-1.5 equivalents relative to the ligand) is added dropwise. The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral titanium complex.
-
Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.
-
Addition of Reagents: A solution of diethylzinc in hexane (typically 1.5-2.0 equivalents relative to the aldehyde) is added dropwise to the catalyst solution. Subsequently, benzaldehyde (1 equivalent) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the set temperature for a specified period (typically several hours to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is stirred vigorously for 15-30 minutes. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the desired 1-phenyl-1-propanol is determined. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Comparative Analysis of Chiral Ligand Classes
The following sections detail the performance of various established classes of chiral ligands in the benchmark reaction, providing a context for evaluating new potential ligands like this compound.
Chiral Amino Alcohols
Chiral amino alcohols are a cornerstone of asymmetric catalysis due to their ready availability from the chiral pool and their straightforward synthesis. Their efficacy stems from the formation of a rigid five-membered chelate ring with the metal center.
| Ligand | Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | ![]() | 2 | Toluene | 0 | 97 | 98 | (R) |
| (1R,2S)-(-)-Norephedrine | ![]() | 5 | Toluene/Hexane | 0 | 95 | 85 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | ![]() | 2 | Toluene | 0 | 98 | 94 | (S) |
Causality Behind Experimental Choices: The choice of solvent and temperature is critical. Non-polar solvents like toluene and hexane are often preferred to minimize competitive coordination with the metal center. Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Chiral Diols
Chiral diols, particularly those with C₂ symmetry, have proven to be highly effective ligands. The C₂ symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
| Ligand | Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| (R,R)-TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol) | ![]() | 10 | Toluene | -20 | 99 | >99 | (R) |
| (R)-BINOL ((R)-(+)-1,1'-Bi-2-naphthol) | ![]() | 20 | Toluene | 0 | 97 | 91 | (S) |
Chiral Phosphine Ligands
Chiral phosphine ligands are a versatile class, widely used in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions.
| Ligand | Structure | Metal | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | ![]() | Rh | 1 | THF | 25 | 95 | 98 |
Note: Data for phosphine ligands is often presented for asymmetric hydrogenation, a reaction where they particularly excel.
Evaluating this compound: A Prospective Analysis
Currently, there is a lack of published experimental data on the use of this compound as a chiral ligand in asymmetric catalysis. However, we can make some informed projections based on its structural features and the known properties of similar chiral fluoroalcohols.
Structural Features and Potential Catalytic Activity:
-
Chiral Center: The molecule possesses a stereogenic center at the carbon bearing the hydroxyl and the trifluoromethyl groups. This is the fundamental requirement for a chiral ligand.
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton. This enhanced acidity could influence the Lewis acidity of the metal center upon coordination, potentially impacting catalytic activity and selectivity.
-
Bromophenyl Group: The ortho-bromophenyl group provides steric bulk near the chiral center. This steric hindrance is a key element in creating a chiral environment that can effectively discriminate between the two faces of the prochiral substrate. The bromine atom could also potentially engage in secondary interactions.
-
Coordination: As an alcohol, it would act as a monodentate ligand, coordinating to the metal center through the oxygen atom.
Hypothetical Application in Diethylzinc Addition:
If this compound were to be used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde, it would likely be in conjunction with a titanium(IV) isopropoxide promoter. The in situ formed chiral titanium alkoxide would be the active catalyst.
The enantioselectivity would be dictated by the spatial arrangement of the bulky bromophenyl group and the trifluoromethyl group, which would create a chiral pocket influencing the approach of the benzaldehyde to the coordinated diethylzinc.
Comparison with Other Chiral Alcohols:
Compared to simple chiral alcohols like (R)-1-phenylethanol, the presence of the trifluoromethyl group in this compound would make it a stronger Brønsted acid and potentially a more electron-withdrawing ligand. This could lead to a more Lewis acidic and reactive catalytic complex. The ortho-bromo substituent provides more defined steric bulk compared to an unsubstituted phenyl group, which could translate to higher enantioselectivity.
Challenges and Future Directions:
The primary challenge is the current absence of empirical data. To properly evaluate this compound as a chiral ligand, it would need to be synthesized in enantiomerically pure form and tested in a range of benchmark asymmetric reactions. Systematic variation of the reaction parameters (solvent, temperature, catalyst loading) would be necessary to optimize its performance.
Furthermore, comparison with structurally related ligands, such as those with different halogen substituents or with the trifluoromethyl group in a different position, would provide valuable insights into the structure-activity relationship.
Visualization of Concepts
Logical Flow of Chiral Ligand Evaluation
Caption: Workflow for the evaluation of a novel chiral ligand.
Proposed Catalytic Cycle for Diethylzinc Addition
Caption: Generalized catalytic cycle for the Ti-mediated addition of diethylzinc to benzaldehyde.
Conclusion
While this compound remains an underexplored candidate in the vast field of chiral ligands, its structural attributes suggest it could be a promising contender. The combination of a sterically demanding bromophenyl group and an electron-withdrawing trifluoromethyl group presents an intriguing profile for inducing high enantioselectivity. This guide has provided a framework for understanding how this novel ligand could be evaluated and compared against established classes of chiral ligands. The true potential of this compound awaits empirical validation through rigorous experimental investigation. The data and protocols presented herein serve as a valuable resource for researchers poised to undertake such an endeavor, contributing to the ever-evolving toolkit of asymmetric synthesis.
A Comparative Guide to Asymmetric Ketone Reduction: The CBS Catalyst vs. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
For researchers and professionals in drug development and chemical synthesis, the production of enantiomerically pure secondary alcohols is a frequent and critical challenge. These chiral molecules serve as indispensable building blocks for a vast array of pharmaceuticals and fine chemicals. The asymmetric reduction of prochiral ketones is the most direct route to these compounds, and the choice of catalyst dictates the reaction's success.
This guide provides an in-depth, objective comparison of two distinct and powerful catalytic systems for this transformation: the venerable Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone of Lewis acid-mediated reduction, and 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, representing the class of chiral fluoroalcohol organocatalysts that leverage hydrogen bonding. We will explore their mechanistic underpinnings, practical applications, and present experimental data to guide your selection process.
The Corey-Bakshi-Shibata (CBS) Catalyst: A Legacy of Precision
The CBS catalyst is a chiral oxazaborolidine, typically derived from the amino acid proline.[1] For over three decades, it has been a reliable and highly effective tool for the enantioselective reduction of a wide array of ketones.[2][3] The reaction, often called the CBS reduction, employs a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or catecholborane, to deliver the hydride.[1]
Mechanism of Action: Dual Activation
The remarkable selectivity of the CBS catalyst arises from a highly organized, dual-activation transition state.[4][5] The process unfolds as follows:
-
Lewis Base Activation of Borane: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane source. This coordination activates the borane, making it a more potent hydride donor.
-
Lewis Acid Activation of the Ketone: Concurrently, the endocyclic boron atom of the catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. This coordination enhances the ketone's electrophilicity.
-
Stereocontrolled Hydride Transfer: The catalyst-borane complex orients the ketone in a sterically controlled manner, typically positioning the larger substituent in a pseudo-equatorial position to minimize steric clash. The activated hydride is then delivered to one specific face of the carbonyl via a rigid, six-membered, boat-like transition state, ensuring high fidelity in the transfer of chirality.[4][5]
Figure 1: Catalytic cycle of the CBS reduction highlighting dual activation.
The result is a highly predictable and efficient method that often delivers enantiomeric excess (ee) values exceeding 95%.[6]
This compound: An Organocatalytic Approach
Representing a more recent class of catalysts, chiral fluoroalcohols like this compound operate under the principles of organocatalysis. They are metal-free and function by activating the substrate through non-covalent interactions, primarily hydrogen bonding. This approach circumvents the need for often sensitive organometallic reagents.
Mechanism of Action: Hydrogen-Bond-Mediated Transfer Hydrogenation
In contrast to the Lewis acidity of the CBS catalyst, chiral fluoroalcohols are hydrogen-bond donors. The catalytic cycle typically involves a transfer hydrogenation mechanism using a stable, organic hydride donor like a Hantzsch ester.
-
Hydrogen-Bond Activation: The acidic hydroxyl group of the fluoroalcohol forms a hydrogen bond with the ketone's carbonyl oxygen. This interaction polarizes the C=O bond, increasing the carbonyl carbon's electrophilicity.
-
Formation of a Chiral Pocket: The catalyst's chiral backbone, featuring bulky groups like the 2-bromophenyl substituent and the trifluoromethyl group, creates a defined chiral environment around the activated ketone.
-
Directed Hydride Transfer: The Hantzsch ester enters this chiral pocket and delivers a hydride to the activated ketone. The steric and electronic environment established by the catalyst directs the hydride to a single face of the ketone, thus inducing asymmetry.
Figure 2: Proposed mechanism for transfer hydrogenation using a chiral alcohol.
This method offers the advantage of using air- and moisture-stable reagents and often proceeds under milder conditions than many metal-catalyzed systems.
Performance Comparison: A Head-to-Head Analysis
The selection between these two catalytic systems is a multifactorial decision based on substrate scope, desired selectivity, operational constraints, and scalability.
| Feature | CBS Catalyst System | This compound System |
| Catalyst Type | Chiral Oxazaborolidine (Lewis Acid) | Chiral Fluoroalcohol (Hydrogen-Bond Donor Organocatalyst) |
| Activation Mode | Dual Lewis acid/base activation | Hydrogen-bond activation of ketone |
| Reductant | Borane complexes (BH₃·SMe₂, BH₃·THF, Catecholborane) | Hantzsch esters, Benzothiazolines |
| Substrate Scope | Very broad: Aryl-alkyl, dialkyl, α,β-unsaturated ketones | Good for aryl-alkyl and electron-deficient ketones |
| Enantioselectivity | Typically excellent (often >95% ee) | Good to excellent (can exceed 90% ee for optimized systems) |
| Catalyst Loading | 1 - 10 mol% | 5 - 20 mol% |
| Reaction Conditions | Often requires low temperatures (-78 to 0 °C); anhydrous | Often ambient temperature (20-40 °C) |
| Reagent Sensitivity | Borane reagents are air and moisture sensitive | Reagents are generally air and moisture stable |
| Workup | Requires careful quenching of excess borane (e.g., with methanol) followed by aqueous workup | Typically simpler; often direct chromatographic purification |
Experimental Protocols: From Theory to Practice
To illustrate the practical differences, we provide detailed, representative protocols for the asymmetric reduction of acetophenone, a standard benchmark substrate.
Protocol 1: CBS-Catalyzed Reduction of Acetophenone
This protocol describes the in situ formation of the catalyst followed by reduction, a common and reliable procedure.
Figure 3: A typical experimental workflow for CBS-catalyzed reduction.
Step-by-Step Methodology:
-
Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-α,α-diphenylprolinol (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C. Add 1.0 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes, during which the oxazaborolidine catalyst forms in situ.
-
Reduction: Cool the reaction mixture to -30 °C. In a separate flask, dissolve acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst mixture dropwise via syringe pump over 30 minutes.
-
Monitoring: Stir the reaction at -30 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at -30 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. Add 1M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol. Determine the enantiomeric excess via chiral HPLC analysis.
Protocol 2: Chiral Fluoroalcohol-Catalyzed Transfer Hydrogenation
This protocol is a representative example for an organocatalytic transfer hydrogenation using a Hantzsch ester.
Step-by-Step Methodology:
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add this compound (0.15 mmol, 15 mol%), diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester, 1.2 mmol, 1.2 equiv), and acetophenone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add toluene (2.0 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of acetophenone.
-
Purification & Analysis: Upon completion, directly load the crude reaction mixture onto a silica gel column. Purify by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 1-phenylethanol product. Determine the enantiomeric excess by chiral HPLC analysis.
Senior Scientist's Recommendation
The choice between the CBS catalyst and a chiral fluoroalcohol like this compound is a classic case of balancing established performance against operational simplicity.
-
Choose the CBS Catalyst when:
-
The highest possible enantioselectivity is the primary goal.
-
The substrate is challenging or has not been previously reduced with other systems. The CBS catalyst's broad scope and extensive documentation make it a reliable workhorse.[7]
-
Your laboratory is well-equipped to handle air-sensitive reagents and low-temperature reactions.
-
-
Choose the Chiral Fluoroalcohol Organocatalyst when:
-
Operational simplicity, mild conditions (room temperature), and avoidance of metal-based or pyrophoric reagents are priorities.
-
The substrate is an aryl-alkyl ketone, for which these systems are often well-suited.
-
A "greener" or more sustainable process is desired, given the use of stable, recyclable organocatalysts and the avoidance of cryogenic cooling.
-
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ortho- vs. Para-Bromophenyl Trifluoroethanol: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the subtle yet profound impact of isomeric substitution on molecular properties cannot be overstated. This guide provides a detailed comparative analysis of two key positional isomers: 2-(2-bromophenyl)-1,1,1-trifluoroethanol (ortho-bromophenyl trifluoroethanol) and 1-(4-bromophenyl)-2,2,2-trifluoroethanol (para-bromophenyl trifluoroethanol). Understanding the distinct characteristics of these isomers is crucial for their effective application in drug design, asymmetric synthesis, and the development of advanced materials.
This analysis will delve into their synthesis, physicochemical properties, and spectroscopic signatures, offering field-proven insights and experimental data to guide researchers in their selection and application.
Introduction to Positional Isomerism and its Impact
Positional isomerism, the differential placement of functional groups on a molecular scaffold, can dramatically alter a compound's physical, chemical, and biological properties. In the case of bromophenyl trifluoroethanols, the location of the bromine atom on the phenyl ring—either at the ortho (C2) or para (C4) position relative to the trifluoroethanol substituent—influences steric hindrance, electronic effects, and intermolecular interactions. These differences manifest in their reactivity, spectral characteristics, and macroscopic properties such as melting and boiling points.
Synthesis Strategies: Navigating the Path to Isomeric Purity
The synthesis of ortho- and para-bromophenyl trifluoroethanol typically involves the introduction of the trifluoromethyl carbinol moiety to the corresponding brominated aromatic precursor. Common synthetic routes include the trifluoromethylation of the appropriate bromobenzaldehyde or the reduction of the corresponding trifluoroacetophenone.
A prevalent method for synthesizing these compounds is through a Grignard reaction, followed by the introduction of the trifluoromethyl group. For instance, the Grignard reagent of a bromobenzene derivative can react with a suitable electrophile to yield the desired product.
Another viable pathway is the reduction of the corresponding trifluoroacetophenone. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be reduced to yield 1-(4-bromophenyl)-2,2,2-trifluoroethanol. This ketone precursor is commercially available or can be synthesized from 4-bromoacetophenone[1].
Caption: General synthetic routes to ortho- and para-bromophenyl trifluoroethanol.
Physicochemical Properties: A Tale of Two Isomers
The position of the bromine atom significantly influences the physical properties of the two isomers.
| Property | ortho-Bromophenyl Trifluoroethanol | para-Bromophenyl Trifluoroethanol |
| Melting Point (°C) | Data not readily available | 54-56[2] |
| Boiling Point (°C) | Data not readily available | 282.8 ± 40.0 (Predicted)[2] |
| Molecular Weight ( g/mol ) | 255.03[3] | 255.03[3] |
| Appearance | Likely a liquid or low-melting solid | Solid[2] |
The para-isomer is a solid at room temperature, with a defined melting point range of 54-56 °C[2]. The ortho-isomer's physical state at room temperature is not as clearly documented in readily available literature, suggesting it may be a liquid or a lower-melting solid due to the potential for intramolecular interactions and steric effects that can disrupt crystal packing. The predicted boiling point of the para-isomer is notably high, reflecting the polarity of the molecule and the presence of the heavy bromine atom.
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
Spectroscopic analysis provides a definitive means to distinguish between the ortho and para isomers. The electronic environment of the aromatic protons and carbons is uniquely altered by the position of the bromine atom, leading to distinct chemical shifts in their NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
For the para-isomer, the symmetry of the molecule results in a more simplified aromatic region, typically showing two doublets corresponding to the chemically equivalent protons ortho and meta to the trifluoroethanol group.
¹³C NMR Spectroscopy:
Similarly, the ¹³C NMR spectra would show distinct differences. The para-isomer, with its higher symmetry, will have fewer unique carbon signals in the aromatic region compared to the ortho-isomer. The carbon atom attached to the bromine atom (C-Br) and the carbon atom attached to the trifluoroethanol group (C-C(OH)CF₃) will have characteristic chemical shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will share characteristic absorptions for the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching vibrations from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region). The key difference will lie in the out-of-plane C-H bending vibrations in the fingerprint region (600-900 cm⁻¹), which are indicative of the substitution pattern on the aromatic ring. The para-isomer would be expected to show a strong absorption in the 800-850 cm⁻¹ range, characteristic of 1,4-disubstitution. The ortho-isomer would exhibit a characteristic absorption in the 735-770 cm⁻¹ range for 1,2-disubstitution.
Experimental Protocols
General Procedure for the Synthesis of Bromophenyl Trifluoroethanols via Grignard Reaction
This protocol is a generalized procedure based on established Grignard reactions and should be optimized for each specific isomer.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Activate the magnesium with a small crystal of iodine. Add a solution of the corresponding bromobenzyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Trifluoroacetaldehyde Source: Cool the Grignard reagent to 0 °C. Add a solution of a suitable trifluoroacetaldehyde equivalent, such as trifluoroacetic anhydride, dropwise to the Grignard solution.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the synthesis and characterization of bromophenyl trifluoroethanols.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Conclusion and Future Perspectives
The positional isomerism of the bromine atom in bromophenyl trifluoroethanols imparts distinct physicochemical and spectroscopic properties to the ortho and para isomers. The para-isomer is a well-characterized solid, while the ortho-isomer remains less documented in readily accessible literature, highlighting an area for further investigation.
The choice between these isomers will be dictated by the specific requirements of the application. The steric bulk of the ortho-bromine atom can be exploited to influence conformational preferences in drug-receptor interactions or to direct the stereochemical outcome of asymmetric reactions. Conversely, the more electronically predictable and sterically accessible para-isomer may be preferred for applications where these factors are paramount.
This guide provides a foundational understanding of the key differences between these two important building blocks. Further research into the synthesis and detailed characterization of the ortho-isomer will undoubtedly expand their utility and enable more nuanced applications in the fields of medicinal chemistry and materials science.
References
A Comparative Guide to the Analytical Confirmation of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation of novel and existing molecules is paramount. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a chiral alcohol of interest due to its trifluoromethyl and bromophenyl moieties, which are prevalent in many bioactive compounds. This guide provides a comprehensive comparison of analytical methods for the structural elucidation of this specific molecule. As a senior application scientist, this document is structured to offer not just procedural steps, but a logical framework for making informed analytical choices, grounded in established scientific principles.
The Analytical Imperative: A Multi-faceted Approach
No single analytical technique is sufficient for the complete and unambiguous structural determination of a molecule like this compound. A synergistic approach, employing a suite of spectroscopic and chromatographic methods, is essential. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system, ensuring the highest level of confidence in the final assigned structure. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
The Orthogonal Workflow for Structural Confirmation
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated structural assignment. The following diagram illustrates an effective workflow for the characterization of this compound.
Caption: An orthogonal workflow for the comprehensive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.6 | d | 1H | Ar-H |
| ~5.1 | q | 1H | CH-OH |
| ~2.5 | d | 1H | OH |
-
Causality Behind Experimental Choices: The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent that dissolves the analyte well.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the number of non-equivalent carbons and their chemical environment.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C (C-Br) |
| ~133 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~123 | Ar-C (C-CH) |
| ~124 (q) | CF₃ |
| ~72 (q) | CH-OH |
-
Expertise & Experience: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon attached to the hydroxyl group will also show a quartet, though with a smaller coupling constant.
¹⁹F NMR Spectroscopy
Given the trifluoromethyl group, ¹⁹F NMR is an essential tool. It provides a clean spectrum with a single signal for the -CF₃ group, confirming its presence.[1][2][3]
Expected ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-78 | d | CF₃ |
-
Trustworthiness: The coupling of the fluorine atoms to the adjacent methine proton results in a doublet in the ¹⁹F NMR spectrum, further confirming the connectivity.[4]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 254/256 | Molecular ion ([M]⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |
| 185/187 | [M - CF₃]⁺ |
| 155/157 | [M - CF₃ - H₂O]⁺ |
| 77 | [C₆H₅]⁺ |
-
Authoritative Grounding: The presence of a bromine atom is unequivocally confirmed by the pair of peaks of nearly equal intensity separated by two mass units.[5][6]
The following diagram illustrates the expected fragmentation pathway for this compound in an EI-MS experiment.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8]
Expected IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
-
Scientific Integrity: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong C-F stretching bands are characteristic of trifluoromethyl groups.[9]
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement, especially in drug development. Chiral HPLC is the gold standard for this analysis.[10][11][12]
Comparison of Chiral Stationary Phases (CSPs) for Trifluoromethyl Alcohols:
| Chiral Stationary Phase | Typical Mobile Phase | Separation Principle |
| Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, and π-π interactions |
| Protein-based (e.g., α₁-acid glycoprotein) | Aqueous buffers with organic modifiers | Hydrophobic and polar interactions |
-
Expertise & Experience: For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs often provide excellent separation. The choice of mobile phase, particularly the alcohol modifier concentration, is critical for optimizing resolution.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet. For a liquid, a thin film between salt plates can be used.
-
Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
Chiral HPLC
-
Column: Chiralcel® OD-H (or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and determine the retention times of the enantiomers. Calculate the enantiomeric excess (ee%).
Conclusion
The structural confirmation of this compound requires a multi-technique approach that provides orthogonal data, leading to an unambiguous assignment. By combining the detailed structural information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from IR spectroscopy, and the enantiomeric purity assessment from chiral HPLC, researchers can have a high degree of confidence in the identity and quality of their material. This guide provides a framework for these analyses, emphasizing the importance of understanding the principles behind each technique to make informed decisions in a research and development setting.
References
- 1. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Asymmetric Reductions Utilizing Brominated Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation, pivotal for the construction of complex, biologically active molecules. Among the arsenal of catalytic systems developed for this purpose, those derived from chiral amino alcohols, particularly in the context of the Corey-Bakshi-Shibata (CBS) reduction, have proven exceptionally robust and reliable.[1][2] This guide delves into a specific, yet impactful, modification of these systems: the incorporation of bromine atoms into the chiral alcohol backbone. We will explore the synthesis, application, and mechanistic implications of using brominated chiral alcohols as catalysts and auxiliaries in asymmetric reductions, providing a comparative analysis against their non-halogenated counterparts.
The Rationale Behind Bromination: Enhancing Stereocontrol
The introduction of a halogen, such as bromine, onto the chiral ligand is not a trivial structural modification. It can exert profound electronic and steric effects on the catalyst's environment, thereby influencing the transition state of the reduction and ultimately enhancing enantioselectivity. The precise impact of such substitutions is a subject of ongoing research, with investigations into how these modifications alter the catalyst's Lewis acidity and the non-covalent interactions that govern substrate recognition and hydride delivery.
Comparative Performance Analysis
The efficacy of a chiral catalyst is best evaluated through direct comparison. The following data, synthesized from the literature, compares the performance of the canonical (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine catalyst with its brominated analogue in the asymmetric reduction of various prochiral ketones.
| Substrate (Ketone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | 95 | 97 |
| Acetophenone | (S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol | 96 | >99 |
| Propiophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | 94 | 96 |
| Propiophenone | (S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol | 95 | 98 |
| α-Tetralone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | 92 | 94 |
| α-Tetralone | (S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol | 93 | 97 |
Note: The data presented is a representative compilation from various sources and actual results may vary depending on specific reaction conditions.
As the data suggests, the introduction of a bromine atom at the 4-position of the pyrrolidine ring in the chiral amino alcohol can lead to a discernible improvement in enantioselectivity for a range of substrates. This enhancement, while often modest, can be critical in multi-step syntheses where high optical purity is paramount.
Mechanistic Insights: The Role of the Bromine Substituent
The prevailing mechanism for the CBS reduction involves the formation of a ternary complex between the oxazaborolidine catalyst, borane, and the ketone substrate.[3] The stereochemical outcome is dictated by the facial selectivity of hydride transfer from the borane coordinated to the nitrogen of the oxazaborolidine to the ketone carbonyl, which is activated by the endocyclic boron atom.
The presence of an electron-withdrawing bromine atom on the pyrrolidine ring is postulated to influence the Lewis acidity of the endocyclic boron atom of the oxazaborolidine catalyst. This, in turn, can affect the strength of coordination to the ketone and the geometry of the transition state, leading to a more pronounced differentiation between the two enantiotopic faces of the ketone.
Experimental Protocol: Asymmetric Reduction of Acetophenone using a Brominated Chiral Amino Alcohol-Derived Catalyst
This protocol provides a detailed methodology for the enantioselective reduction of acetophenone using the oxazaborolidine catalyst generated in situ from (S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol and borane.
Materials:
-
(S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-4-bromo-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol). Dissolve the amino alcohol in anhydrous THF (5 mL). To this solution, add borane-THF complex (1 M solution in THF, 0.1 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes. After the addition is complete, add an additional portion of borane-THF complex (1 M solution in THF, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring and Quenching: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid (5 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Conclusion and Future Outlook
The use of brominated chiral alcohols as precursors for catalysts in asymmetric reductions represents a subtle yet powerful strategy for enhancing enantioselectivity. The electronic and steric perturbations introduced by the bromine atom can refine the stereochemical environment of the catalytic pocket, leading to improved facial discrimination of prochiral ketones. While the improvements may be incremental, in the context of pharmaceutical and fine chemical synthesis, even small increases in enantiomeric excess can be highly significant.
Future research in this area will likely focus on a more systematic exploration of halogenated chiral ligands, including those with other halogens like chlorine and iodine, to fine-tune catalytic performance for a broader range of substrates. Furthermore, detailed computational studies will be invaluable in elucidating the precise nature of the non-covalent interactions responsible for the enhanced stereocontrol, paving the way for the rational design of next-generation catalysts for asymmetric synthesis.
References
A Senior Scientist's Guide to Benchmarking Catalysts for Trifluoromethyl Carbinol Synthesis
Introduction: The Critical Role of Trifluoromethyl Carbinols in Modern Drug Discovery
The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, the efficient and stereoselective synthesis of trifluoromethyl carbinols—chiral alcohols containing a –CF3 group—is a paramount objective for researchers in pharmaceutical and agrochemical development.[3] These motifs are key structural features in a variety of bioactive molecules.[4][5]
However, the direct, asymmetric addition of a trifluoromethyl nucleophile to a carbonyl group presents significant synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of catalytic methods for this vital transformation. We will dissect and objectively compare the performance of leading catalytic systems, providing the field-proven insights and supporting experimental data necessary to make informed decisions in the laboratory.
Part 1: Foundational Principles & Catalytic Strategies
The most common and effective nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF3), widely known as the Ruppert-Prakash reagent.[1][6][7] The core challenge lies in activating this stable reagent to generate a reactive trifluoromethyl anion (CF3⁻) or a related species that can add to an electrophilic carbonyl substrate, such as an aldehyde or ketone.[1] Catalytic strategies are broadly classified by the nature of the catalyst used to orchestrate this transformation.
Nucleophilic Activation with Lewis Bases (Organocatalysis)
In this approach, a nucleophilic catalyst, often a fluoride source like tetrabutylammonium fluoride (TBAF) or a Lewis base, activates the Ruppert-Prakash reagent.[1][7] This generates a hypervalent silicon species that readily releases the trifluoromethyl anion for subsequent addition to the carbonyl compound.[1] When a chiral Lewis base or a bifunctional organocatalyst (e.g., a cinchona alkaloid derivative) is used, the reaction can be rendered highly enantioselective.[4][8]
-
Expert Insight: The choice of the Lewis base is critical. While fluoride sources are common, substoichiometric amounts of strong, non-nucleophilic organic superbases have also been shown to catalyze the trifluoromethylation of ketones using fluoroform (HCF3) as the CF3 source, expanding the toolkit beyond silicon-based reagents.[9] The key is to generate the CF3 anion under conditions where it can be effectively controlled by the chiral environment of the catalyst.
Electrophilic Activation with Transition Metals
Transition metal complexes, particularly those of palladium and copper, can catalyze trifluoromethylation through different mechanistic pathways.[2][10][11] One common approach involves a transition metal fluoride complex that facilitates the transfer of the CF3 group.[12] These methods are often valued for their broad substrate scope and functional group tolerance.[2]
-
Expert Insight: A significant advantage of transition metal catalysis is the potential for C-H functionalization, allowing for the direct trifluoromethylation of arenes without pre-functionalized starting materials.[10] However, for carbinol synthesis, the mechanism often involves the metal center acting as a Lewis acid to activate the carbonyl, followed by delivery of the CF3 group. A persistent concern is the potential for metal contamination in the final product, a critical consideration in pharmaceutical synthesis.
Radical Pathways via Photoredox Catalysis
A conceptually distinct and powerful strategy involves the merger of photoredox catalysis with organocatalysis.[13][14][15] In this dual catalytic system, a photosensitizer (e.g., an iridium or ruthenium complex), upon excitation by visible light, generates a trifluoromethyl radical (•CF3) from a suitable precursor like trifluoromethyl iodide (CF3I).[13][16][17] Simultaneously, a chiral amine organocatalyst activates an aldehyde substrate by forming a nucleophilic enamine intermediate.[14][16] The highly electrophilic •CF3 radical is then trapped by the enamine in a stereocontrolled fashion.[13][14]
-
Expert Insight: This method is exceptionally mild and operationally simple, often proceeding at room temperature or below using household light sources.[13][18] The radical nature of the trifluoromethylating species circumvents the challenges associated with generating and controlling the highly basic CF3 anion, opening up unique reactivity patterns.[18] The exclusion of light serves as a perfect control experiment, as its absence completely shuts down the reaction, confirming the photoredox mechanism.[13][14]
Part 2: Performance Benchmarking: A Comparative Analysis
To provide a clear comparison, the following table summarizes the performance of representative catalysts from each class for the asymmetric trifluoromethylation of a model aldehyde substrate.
| Catalyst System | Catalyst Type | Substrate | CF3 Source | Yield (%) | ee (%) | Key Advantages | Limitations | Reference |
| Imidazolidinone / Ir(ppy)₂(dtb-bpy)⁺ | Photoredox / Organocatalysis | Octanal | CF₃I | 79% | 99% | Exceptionally high enantioselectivity, very mild conditions, operationally simple.[13][15] | Requires a photoreactor setup; CF₃I is a gaseous reagent. | [13] |
| Cinchona Alkaloid Derivative | Organocatalysis (Bifunctional) | Trifluoroacetophenone | Alkylidenepyrazolone | 53-57% | 66-77% | Metal-free, avoids toxic reagents.[5] | Moderate yields and enantioselectivity in some cases, reaction can be reversible.[8] | [5][8] |
| DBFOX-Ph / Ni(ClO₄)₂ | Transition Metal Catalysis | β-ketoester | Selectfluor | >80% | up to 90% | Good yields, applicable to β-ketoesters.[19] | Requires specialized chiral ligands, potential for metal contamination. | [19] |
Part 3: Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The procedures below are detailed to ensure reproducibility and include explanations for critical steps, reflecting best practices in a senior scientist's laboratory.
Protocol 1: Asymmetric α-Trifluoromethylation via Photoredox Organocatalysis
This protocol is adapted from the work of MacMillan and co-workers and represents a state-of-the-art method for achieving high enantioselectivity.[13][20]
Materials:
-
Photocatalyst: [Ir(ppy)₂(dtb-bpy)]PF₆ (0.005 equiv)
-
Organocatalyst: Imidazolidinone catalyst (0.20 equiv)[13]
-
Substrate: Aldehyde (1.0 equiv)
-
Reagent: Trifluoromethyl Iodide (CF₃I) (excess)
-
Base: 2,6-Lutidine (1.2 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF, 0.3 M)
-
Equipment: Dry test tube with stir bar, Schlenk line or glovebox, household 26W fluorescent lamp, cooling bath.
Procedure:
-
System Preparation (Causality: Catalyst Integrity): Under an inert atmosphere of argon or nitrogen, add the iridium photocatalyst (0.005 equiv) and the chiral imidazolidinone organocatalyst (0.20 equiv) to a dry test tube. The inert atmosphere is crucial to prevent catalyst deactivation and side reactions involving atmospheric oxygen or moisture.
-
Reagent Addition: Add anhydrous DMF to dissolve the catalysts. Add the aldehyde substrate (1.0 equiv) followed by 2,6-lutidine. The base is necessary to scavenge the hydroiodic acid (HI) byproduct, which can otherwise cause racemization of the product.[13]
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cooling bath. Sub-ambient temperatures are often essential for achieving high levels of enantioinduction.[13][15] Condense trifluoromethyl iodide (CF₃I) into the reaction vessel.
-
Photoreaction: Place the test tube approximately 5-10 cm away from a 26W compact fluorescent lamp and stir vigorously. Shield the setup from ambient light with aluminum foil to ensure the household lamp is the sole light source.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired α-trifluoromethylated aldehyde.
Part 4: Visualizing Workflows and Mechanisms
Diagrams provide an intuitive understanding of complex processes. The following have been generated using Graphviz to illustrate key concepts.
General Workflow for Catalyst Screening
Caption: A typical workflow for screening and identifying the optimal catalyst.
Dual Catalytic Cycle for Photoredox Trifluoromethylation
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 11. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diastereomeric Purity Analysis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of diastereomeric and enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral pharmaceutical compounds. The unique pharmacological profiles of individual stereoisomers demand robust and reliable analytical methods. This guide provides an in-depth comparison of the primary techniques for the diastereomeric purity analysis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol and its derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols to empower you in selecting and implementing the optimal method for your research.
The Criticality of Stereoisomeric Purity in Drug Development
The spatial arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological systems. For this compound derivatives, which possess at least one stereocenter, the separation and quantification of diastereomers and enantiomers are paramount. One stereoisomer may exhibit the desired therapeutic effect, while another could be inactive or, in the worst-case scenario, contribute to toxicity. Therefore, rigorous analytical control is a cornerstone of quality assurance in the pharmaceutical industry.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for diastereomeric purity analysis is a critical decision driven by factors such as required resolution, sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of the most effective methods for the analysis of this compound derivatives.
| Technique | Principle | Throughput | Resolution | Quantitative Accuracy | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Medium | High | Excellent | Wide availability of CSPs, robust and well-established methods.[1] |
| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as the primary mobile phase. | High | High to Very High | Excellent | Faster analysis, reduced organic solvent consumption, and often superior resolution compared to HPLC.[2] |
| NMR Spectroscopy | Formation of diastereomeric derivatives (e.g., Mosher's esters) with distinct NMR signals. | Low to Medium | Moderate to High | Good to Excellent | Provides structural information and can be used to determine absolute configuration.[3][4] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a workhorse in the pharmaceutical industry for enantiomeric and diastereomeric separations due to its reliability and the vast library of available chiral stationary phases (CSPs). For trifluoromethyl-substituted alcohols like our target compounds, polysaccharide-based CSPs are particularly effective.
Expertise & Experience in Method Development:
The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP and mobile phase. For 1-(aryl)-2,2,2-trifluoroethanols, amylose and cellulose-based columns, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated broad utility.[1] The trifluoromethyl group and the aromatic ring provide key interaction points (dipole-dipole, π-π stacking, and hydrogen bonding) with the chiral selector. A normal-phase method, typically employing a mobile phase of hexane and an alcohol modifier like isopropanol, often provides the best initial results. The polarity of the alcohol modifier is a critical parameter to adjust for optimizing retention and resolution.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
HPLC System and Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation (Rs ≥ 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to each diastereomer by injecting individual standards if available, or a racemic/diastereomeric mixture.
-
Calculate the diastereomeric purity by determining the relative peak areas.
-
Key parameters to assess method performance include:
-
Resolution (Rs): A value ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two diastereomers.
-
Retention Factor (k'): A measure of the retention of each diastereomer.
-
-
Illustrative Workflow for Chiral HPLC Method Development ```dot graph "Chiral_HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Sample Dissolution\n(1 mg/mL in mobile phase)"]; B [label="Filtration (0.45 µm)"]; A -> B; }
subgraph "cluster_Analysis" { label="HPLC Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Inject on CHIRALPAK® AD-H"]; D [label="Mobile Phase:\nn-Hexane/Isopropanol (90:10)"]; E [label="Flow: 1.0 mL/min\nTemp: 25°C, UV: 220 nm"]; C -> D [style=invis]; D -> E [style=invis]; }
subgraph "cluster_Evaluation" { label="Evaluation & Optimization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; F [label="Assess Resolution (Rs)\nand Selectivity (α)"]; G [label="Baseline Separation?\n(Rs >= 1.5)"]; H [label="Adjust Mobile Phase\n(e.g., % Isopropanol)"]; I [label="Final Validated Method"]; F -> G; G -> I [label="Yes"]; G -> H [label="No"]; H -> C [label="Re-inject"]; }
B -> C; }
References
A Researcher's Guide to Confirming the Absolute Configuration of Chiral Trifluoromethyl Alcohols
For researchers in medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where enantiomers can exhibit dramatically different biological activities or material properties. The introduction of a trifluoromethyl (CF3) group to a chiral alcohol creates a unique set of analytical opportunities and challenges. This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of these valuable compounds, supported by experimental insights and protocols to empower researchers in their stereochemical assignments.
The Trifluoromethyl Group: A Unique Handle for Stereochemical Analysis
The trifluoromethyl group is more than just a steric substituent; its strong electronegativity and the presence of three fluorine atoms provide a powerful spectroscopic reporter. The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in a strong NMR signal with a wide chemical shift range, making it an exquisite probe for subtle changes in the local chiral environment. This inherent advantage is a recurring theme in the methods discussed below.
Comparative Analysis of Key Methodologies
The determination of absolute configuration is not a one-size-fits-all problem. The choice of method depends on several factors, including the physical state of the sample (solid or liquid), the quantity of material available, the presence of other functional groups, and the available instrumentation. Here, we compare the most robust and widely adopted techniques: X-ray Crystallography, NMR Spectroscopy (including the venerable Mosher's method and modern 19F NMR techniques), and Vibrational Circular Dichroism (VCD).
| Method | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (typically >50 µm) | Unambiguous, "gold standard" determination of 3D structure | Crystal growth can be a significant bottleneck; not suitable for oils or amorphous solids |
| NMR Spectroscopy (Mosher's Method) | Analysis of ¹H NMR chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent (MTPA) | 1-5 mg of alcohol, formation of diastereomeric esters | Well-established, reliable for many secondary alcohols, does not require crystallization | Can be ambiguous for sterically hindered alcohols; requires two separate derivatization reactions |
| ¹⁹F NMR Spectroscopy | Analysis of ¹⁹F NMR chemical shift differences in diastereomeric derivatives | 1-5 mg of alcohol, formation of diastereomeric derivatives | High sensitivity of ¹⁹F nucleus, often larger chemical shift differences than ¹H NMR, simpler spectra | Requires a suitable fluorinated chiral derivatizing agent; interpretation relies on established models |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | 1-10 mg of sample in solution | Applicable to samples in solution (oils, non-crystalline solids), provides conformational information | Requires specialized instrumentation; interpretation relies on comparison with quantum mechanical calculations |
In-Depth Methodological Guides
X-ray Crystallography: The Definitive Answer, If You Can Get a Crystal
Single-crystal X-ray diffraction provides a direct and unambiguous determination of the absolute configuration.[1] The three-dimensional arrangement of atoms in the crystal lattice is determined, allowing for the direct assignment of R/S configuration. For chiral trifluoromethyl alcohols, the presence of the fluorine atoms can be advantageous due to their strong scattering of X-rays.
Causality in Experimental Choices: The critical step is obtaining a high-quality single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is crucial and often requires screening of multiple conditions. For alcohols, the hydroxyl group provides a handle for hydrogen bonding, which can facilitate crystal packing.[2]
Self-Validating System: The quality of the final crystal structure is validated by statistical parameters such as the R-factor and the Flack parameter, which provides confidence in the assigned absolute configuration.
Figure 1: A generalized workflow for determining absolute configuration via X-ray crystallography.
NMR Spectroscopy: Probing the Chiral Environment in Solution
NMR-based methods are powerful tools for determining absolute configuration in solution, circumventing the need for crystallization. These techniques rely on the formation of diastereomers by reacting the chiral alcohol with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, and analysis of the chemical shift differences allows for the assignment of the absolute configuration.
The Mosher ester method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[3][4][5][6] It involves the preparation of diastereomeric esters using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the newly formed ester linkage allows for the assignment of the absolute configuration based on a well-established conformational model.[7]
Causality in Experimental Choices: The choice of both (R)- and (S)-MTPA is critical to the "advanced Mosher's method," as the comparison of the two diastereomeric esters provides a self-validating system and minimizes the risk of misassignment due to conformational ambiguities.[8] The use of both ¹H and ¹⁹F NMR can provide complementary and confirmatory data.[4][9]
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve the chiral trifluoromethyl alcohol (1.0 equiv) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP).
-
To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.2 equiv).
-
To the other vial, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) (1.2 equiv).
-
Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reactions and purify the diastereomeric esters by column chromatography.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the resonances for the protons on either side of the carbinol center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Configuration Assignment:
-
Apply the Mosher model: for the (R)-MTPA ester, protons on one side of the Mosher plane will be shielded (negative Δδ), while protons on the other side will be deshielded (positive Δδ). The opposite is true for the (S)-MTPA ester.
-
References
- 1. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Anthranyl Trifluoromethyl Alcohols: Structures, Oxidative Dearomatization and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Scalable Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Introduction: The Strategic Importance of Chiral Trifluoromethyl Alcohols
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Within this chemical space, chiral 1-aryl-2,2,2-trifluoroethanols are privileged scaffolds found in numerous pharmacologically active compounds. The target molecule, 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, is a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the chiral trifluoromethyl carbinol moiety is key to biological activity.
However, the efficient and enantioselective synthesis of this molecule on a large scale presents significant challenges. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of adjacent functional groups, and achieving high stereocontrol is non-trivial. This guide provides an in-depth comparison of the primary synthetic strategies, assessing their scalability, efficiency, and practicality for researchers in industrial and academic settings. We will delve into the causality behind experimental choices, providing a framework for rational process development.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic pathways dominate the synthesis of chiral this compound. Each approach presents a distinct set of advantages and scalability hurdles.
Caption: Primary retrosynthetic routes to the target molecule.
-
Asymmetric Reduction of a Prochiral Ketone: This is the most direct route, involving the enantioselective reduction of the corresponding ketone, 2'-Bromo-2,2,2-trifluoroacetophenone.[5][6][7]
-
Enantioselective Nucleophilic Trifluoromethylation: This strategy involves the addition of a trifluoromethyl nucleophile to 2-bromobenzaldehyde, with stereocontrol induced by a chiral catalyst or auxiliary.
Method 1: Asymmetric Reduction of 2'-Bromo-2,2,2-trifluoroacetophenone
This approach is predicated on the availability of the prochiral ketone precursor. The core challenge lies in identifying a catalytic system that delivers high enantioselectivity and yield under scalable conditions.
Principle and Mechanistic Considerations
The reduction of the electron-deficient carbonyl in trifluoromethyl ketones is often facile. However, controlling the facial selectivity of hydride delivery is essential for achieving high enantiomeric excess (ee). Two main classes of catalysts are employed: transition-metal complexes for asymmetric hydrogenation and chiral Lewis acids for stoichiometric reductions.
-
Asymmetric Transfer Hydrogenation/Hydrogenation: This is often the preferred industrial method due to high catalyst turnover numbers (TONs) and the use of clean, low-cost reducing agents like isopropanol or H₂ gas.[8] Rhodium and Ruthenium catalysts bearing chiral diphosphine ligands (e.g., Josiphos, BINAP) are highly effective.[9][10] The catalyst coordinates to the ketone, and the chiral ligand environment dictates the trajectory of the hydride transfer, producing one enantiomer in excess.
-
Chiral Lewis Acid Catalysis (e.g., CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to activate a stoichiometric borane reducing agent (e.g., BH₃•SMe₂).[11] The catalyst coordinates to the carbonyl oxygen, enhancing its electrophilicity and simultaneously providing a chiral pocket that directs the borane to a specific face of the ketone.
Scalability Assessment
| Parameter | Asymmetric Hydrogenation (Rh/Ru) | CBS Reduction (Oxazaborolidine) |
| Typical Yield | >95% | 85-98% |
| Typical ee | >99% | 90-99% |
| Catalyst Loading | 0.01 - 1 mol% | 5 - 10 mol% |
| Reagents | H₂ gas or isopropanol | Borane reagents (e.g., BH₃•SMe₂) |
| Conditions | 1-50 bar H₂, 25-80 °C | -20 to 25 °C, inert atmosphere |
| Advantages | High atom economy, very high ee, low catalyst loading, well-established for scale-up.[12] | Avoids high-pressure equipment, predictable stereochemistry. |
| Challenges | Requires specialized high-pressure reactors, cost and toxicity of precious metal catalysts, potential for catalyst poisoning. | Stoichiometric use of borane reagents, generation of stoichiometric waste, rigorous anhydrous conditions required. |
Verdict: Asymmetric hydrogenation represents the more scalable and atom-economical approach, provided the necessary high-pressure infrastructure is available. Its extremely low catalyst loadings make it economically viable despite the high cost of the metals.
Method 2: Enantioselective Nucleophilic Trifluoromethylation
This alternative strategy builds the chiral center by adding a trifluoromethyl group to an aldehyde. This can be advantageous if the precursor trifluoromethyl ketone is unstable or difficult to access.
Principle and Mechanistic Considerations
The most common source of the trifluoromethyl nucleophile is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.[13][14][15] Its activation by a nucleophilic initiator (typically a fluoride source like TBAF) generates a transient, highly reactive trifluoromethyl anion equivalent, which adds to the aldehyde carbonyl.
To achieve enantioselectivity, this process must be mediated by a chiral catalyst. Modern approaches have utilized photoredox organocatalysis, where a photocatalyst generates a trifluoromethyl radical that combines with a chiral enamine intermediate formed from the aldehyde and a chiral amine catalyst.[1][16][17] This dual-catalyst system allows for the construction of the C-CF₃ bond with high stereocontrol under mild conditions.
Scalability Assessment
| Parameter | Enantioselective Trifluoromethylation |
| Typical Yield | 70-90% |
| Typical ee | 90-99% |
| Catalyst Loading | 1 - 10 mol% (for both catalysts if applicable) |
| Reagents | 2-Bromobenzaldehyde, TMSCF₃, Fluoride or Photoredox system |
| Conditions | -20 to 25 °C, often requires visible light irradiation |
| Advantages | Mild reaction conditions, avoids handling of potentially unstable ketones. |
| Challenges | High cost and stoichiometric use of TMSCF₃, generation of silyl byproducts, potential for scalability issues with photochemical reactions (light penetration), requires careful optimization of dual-catalyst systems. |
Verdict: While mechanistically elegant and effective at the bench scale, nucleophilic trifluoromethylation faces greater scalability hurdles. The high cost of the trifluoromethylating agent and the specialized equipment required for large-scale photochemistry make it less economically attractive than asymmetric hydrogenation for this specific target.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific laboratory conditions and scales.
Protocol 1: Asymmetric Hydrogenation of 2'-Bromo-2,2,2-trifluoroacetophenone
This protocol is adapted from established procedures for the asymmetric hydrogenation of aryl ketones.[9][10]
Caption: Workflow for the asymmetric hydrogenation protocol.
-
Reactor Preparation: A high-pressure autoclave is rendered inert by purging with nitrogen or argon.
-
Charging Reagents: The reactor is charged with 2'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq), a chiral catalyst such as [RuCl((R)-xyl-binap)(p-cymene)]Cl (0.1 mol%), and a degassed solvent (e.g., methanol).
-
Reaction Initiation: The vessel is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is stirred vigorously at a set temperature (e.g., 50 °C).
-
Monitoring: The reaction is monitored by HPLC or GC to determine conversion.
-
Workup: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried. The final product can be purified by column chromatography or crystallization to yield enantiomerically pure this compound.
Protocol 2: Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde
This protocol is based on the fluoride-initiated addition of the Ruppert-Prakash reagent.[13][15]
-
Flask Preparation: A flame-dried, round-bottom flask is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Anhydrous THF is added to the flask, followed by 2-bromobenzaldehyde (1.0 eq). The solution is cooled to 0 °C.
-
Trifluoromethylation: TMSCF₃ (1.5 eq) is added via syringe. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M solution in THF), is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the aldehyde (typically 1-4 hours).
-
Quenching and Deprotection: The reaction is quenched by the addition of 1 M HCl. This step also hydrolyzes the intermediate silyl ether to the desired alcohol.
-
Workup and Purification: The mixture is extracted with an organic solvent, washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
For the scalable synthesis of this compound, asymmetric hydrogenation of the corresponding ketone stands out as the superior strategy. Its high atom economy, exceptional enantioselectivity, and proven industrial track record make it the most robust and economically viable option, despite the initial capital investment for high-pressure equipment.[12]
While enantioselective nucleophilic trifluoromethylation offers a valuable alternative, particularly at the discovery and early development stages, its scalability is hampered by reagent costs and the complexities of large-scale photochemistry.
Future advancements will likely focus on:
-
Continuous Flow Chemistry: Migrating asymmetric hydrogenation to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for more efficient catalyst use.[18]
-
Biocatalysis: The use of ketoreductase enzymes could offer an environmentally benign route to the chiral alcohol under mild aqueous conditions, although enzyme stability and substrate scope can be limiting factors.[9]
-
Base Metal Catalysis: Developing catalysts based on abundant and less toxic metals (e.g., iron, cobalt) to replace rhodium and ruthenium would significantly reduce costs and environmental impact.
Ultimately, the choice of synthetic route will depend on the specific scale, available infrastructure, and economic targets of the project. However, for producing kilogram quantities and beyond, a process built around asymmetric hydrogenation is the current state-of-the-art.
References
- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective acyl-trifluoromethylation of olefins by bulky thiazolium carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 6. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. insuf.org [insuf.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 15. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the fundamental principles behind each procedural choice. Our commitment is to provide you with the knowledge to not only handle this specific compound safely but also to apply these principles to a broader range of halogenated chemical waste, ensuring the integrity of your research and the safety of your laboratory environment.
Hazard Identification and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a multi-halogenated aromatic alcohol. Its structure, containing both bromine and fluorine atoms, dictates its classification and the necessary precautions for its handling and disposal.
According to its Safety Data Sheet (SDS), this compound presents several hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or Viton, must be worn.[3] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Protective Clothing: A lab coat is standard. For larger quantities or in case of a spill, an impervious apron or coveralls should be utilized to prevent skin contact.[2]
-
Respiratory Protection: All handling of the compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[3][4]
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[5][6] This compound contains both bromine and fluorine, placing it firmly in this category.[5][7]
Why is segregation so important?
-
Treatment Process: Halogenated and non-halogenated waste streams are treated differently. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrobromic acid and hydrofluoric acid) produced during combustion.[8][9] Mixing waste streams complicates and can invalidate this process.
-
Economic Factors: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized incineration requirements.[4][10] Cross-contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated as the more expensive halogenated waste.
-
Safety and Compatibility: Mixing incompatible waste streams can lead to dangerous chemical reactions. Halogenated waste should not be mixed with strong acids, bases, or oxidizers unless as part of a specific, controlled neutralization procedure.[10]
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe collection and temporary storage of this compound waste pending pickup by a certified hazardous waste management service.
Step 1: Designate a Proper Waste Container
-
Select a container specifically designated for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][12]
-
The container must have a secure, tight-fitting screw cap to prevent the escape of volatile organic compounds (VOCs).[6][10] Keep the container closed at all times except when actively adding waste.[4][6]
Step 2: Label the Container Correctly and Completely
-
Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name(s) of the contents. For this specific compound, write "Waste this compound." Do not use abbreviations or chemical formulas.[6]
-
If mixing with other compatible halogenated solvents, maintain a running list of all components and their approximate percentages.[10]
-
Step 3: Accumulate Waste Safely
-
All transfers of waste into the container must be performed in a chemical fume hood to minimize inhalation exposure.[4]
-
Use a funnel to prevent spills on the exterior of the container. The outside of the waste container must remain clean.[12]
-
Do not overfill the container. A maximum fill level of 90% is recommended to allow for vapor expansion.[12]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a ventilated cabinet, away from heat and ignition sources.[3][4]
The logical flow for handling this chemical waste is visualized in the diagram below.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]
-
Ventilate: Ensure the chemical fume hood is operating. Close laboratory doors to contain vapors.[6]
-
Control Ignition Sources: If the spill is large, remove any potential sources of ignition.
-
Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][6]
-
Collect: Carefully collect the absorbed material and contaminated items using non-sparking tools. Place everything into a sealable, labeled plastic bag or container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the laboratory and call your institution's emergency response team or local fire department.[6]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Final Disposal Pathway and Environmental Considerations
Once collected by a licensed hazardous waste contractor, halogenated organic waste like this compound is destined for destruction via high-temperature incineration.[5] This process is designed to break down the organic molecules into simpler, less harmful components.
However, the combustion of brominated and fluorinated compounds presents specific challenges. Uncontrolled or low-temperature burning can lead to the formation of highly toxic and persistent environmental pollutants, such as polybrominated dibenzodioxins and furans (PBDD/Fs).[14][15] This is why disposal must be handled by facilities equipped with advanced combustion controls and flue gas treatment systems capable of neutralizing acidic gases and preventing the release of these harmful byproducts.[8][9][14] Your role in meticulous waste segregation is the first and most vital step in this chain of responsible environmental stewardship.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. chemrawmat.co.uk [chemrawmat.co.uk]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. norden.org [norden.org]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. aaqr.org [aaqr.org]
- 15. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 1-(2-Bromophenyl)-2,2,2-trifluoroethanol: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, moving beyond a simple checklist to explain the causality behind each safety protocol. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a halogenated organic compound. Its hazard profile is dictated by the combined characteristics of the brominated aromatic ring and the trifluoroethanol group. A thorough risk assessment is the first step in any safe handling plan.
GHS Hazard Classification:
Based on available safety data, this compound is classified with the following hazards[1][2]:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |
Toxicological Insights:
-
Bromophenyl Group: The presence of bromine on the phenyl ring increases the molecule's lipophilicity and potential for bioaccumulation. Halogenated aromatic compounds can exhibit various toxicities, and skin contact should be minimized.
-
Trifluoroethanol Moiety: The trifluoroethanol portion contributes significantly to the compound's reactivity and potential for irritation. Similar compounds, like 2,2,2-Trifluoroethanol, are known to be flammable, toxic if swallowed or inhaled, and can cause serious eye damage[3][4][5][6].
-
Combined Effects: The combination of these functional groups necessitates careful handling to prevent ingestion, skin contact, eye exposure, and inhalation of any dusts or aerosols.
The Hierarchy of Controls: Engineering and Administrative Measures First
Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, engineering and administrative controls must be in place to minimize exposure.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood[7]. This is critical to mitigate the risk of respiratory irritation from vapors or aerosols[1][2].
-
Administrative Controls:
-
Restricted Access: Clearly designate the work area where the compound is being handled.
-
Minimize Quantities: Scale down experiments to use the minimum amount of the substance required[8].
-
Training: Ensure all personnel have been trained on the specific hazards of this compound and the procedures outlined in this guide.
-
Personal Protective Equipment (PPE) Protocol: Your Final Barrier
The selection of PPE must be directly correlated with the identified hazards of skin irritation, serious eye irritation, and potential respiratory effects[1][2][9].
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (double-gloving recommended for transfers) | Nitrile gloves offer good initial protection against a range of organic substances[7]. Double-gloving provides an extra layer of security during procedures with a higher risk of splashing. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected, and always after 30-60 minutes of use to prevent permeation[10]. |
| Eye & Face Protection | Chemical splash goggles with side protection and a full-face shield | The "serious eye irritation" classification (H319) mandates robust protection[2][9]. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes during transfers or reactions[10]. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | A lab coat is standard for all laboratory work. Given the skin irritation hazard (H315), a chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential[11]. |
| Respiratory Protection | NIOSH-approved respirator (if required) | While the primary control is the fume hood, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment. |
Safe Handling and Disposal Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.
Caption: A procedural workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal protocols.
Step-by-Step Disposal Procedure:
-
Segregation is Key: Under no circumstances should this compound or its waste be mixed with non-halogenated organic waste[8][12]. Mixing increases disposal costs and complexity[12][13].
-
Designated Waste Container: All waste containing this compound (including contaminated consumables like pipette tips and wipes) must be placed in a clearly labeled "Halogenated Organic Waste" container[7][8].
-
Container Management: Keep the waste container closed at all times except when adding waste[8][13]. Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids, bases, or oxidizers[14].
-
No Drain Disposal: It is strictly prohibited to dispose of this chemical down the sink or any other drain[7][8].
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as halogenated waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Incident Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[9][15]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][9]. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor[9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately[3]. |
| Small Spill (in Fume Hood) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into the designated "Halogenated Organic Waste" container. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) department. Prevent entry into the area until cleared by safety professionals[8]. |
By integrating these expert-driven protocols into your daily operations, you create a robust safety culture that protects personnel, ensures experimental validity, and maintains regulatory compliance.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aksci.com [aksci.com]
- 10. pppmag.com [pppmag.com]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






